molecular formula C9H13Cl2N B1355269 2-(chloromethyl)-N,N-dimethylaniline hydrochloride CAS No. 104340-39-8

2-(chloromethyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B1355269
CAS No.: 104340-39-8
M. Wt: 206.11 g/mol
InChI Key: NDGRHDGMNRMJOP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is a chemical compound proposed for research and development applications. With a molecular formula of C 9 H 12 ClN for its base structure , this aniline derivative is characterized by the presence of both a chloromethyl group and a dimethylamino group on an aromatic benzene ring. This structure suggests its primary value as a versatile synthetic intermediate or building block in organic chemistry. The reactive benzyl chloride moiety makes it a suitable candidate for nucleophilic substitution reactions, potentially used in the synthesis of more complex molecules, such as pharmaceutical candidates or functional materials. The dimethylaniline component may contribute to the electronic properties of the compound. Researchers can leverage this multifunctional reagent in exploratory studies, for instance, in the construction of compound libraries or in the development of novel chemical entities. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(chloromethyl)-N,N-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-11(2)9-6-4-3-5-8(9)7-10;/h3-6H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGRHDGMNRMJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543209
Record name 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1)
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Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104340-39-8
Record name 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-N,N-dimethylaniline hydrochloride
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Foundational & Exploratory

"2-(chloromethyl)-N,N-dimethylaniline hydrochloride" properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Reactivity, and Synthetic Utility in Heterocyclic Chemistry

Executive Summary

2-(Chloromethyl)-N,N-dimethylaniline hydrochloride (CAS 104340-39-8) is a specialized benzylic electrophile used primarily in the synthesis of nitrogen-containing heterocycles and as a building block for pharmaceutical intermediates.[1]

Unlike standard benzyl chlorides, this compound possesses an internal nucleophile (the ortho-dimethylamino group). This structural feature creates a "ticking clock" mechanism: as a free base, it rapidly undergoes intramolecular cyclization to form a quaternary ammonium salt (isoindolinium). Consequently, it is manufactured, stored, and handled exclusively as the hydrochloride salt.

This guide details the physicochemical properties, the critical "cyclization switch" mechanism, and the specific handling protocols required to maintain the integrity of the open-chain electrophile during synthesis.

Chemical Identity & Structural Analysis[2][3]

The compound is the hydrochloride salt of an ortho-substituted aniline. The presence of the hydrochloride is not merely for solubility; it is a structural protecting group.

FeatureDescription
IUPAC Name 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride
Common Name 2-Dimethylaminobenzyl chloride HCl
CAS Number 104340-39-8
Molecular Formula

(Salt) /

Molecular Weight 206.11 g/mol
SMILES CN(C)C1=CC=CC=C1CCl.Cl
Structural Class Nitrogen Mustard Analog / Benzylic Chloride
2.1 The "Ortho Effect" Dilemma

In standard benzyl chlorides (e.g., benzyl chloride), the primary reactivity is intermolecular nucleophilic substitution (


). In this molecule, the ortho-dimethylamino group is positioned perfectly for a 5-exo-tet cyclization.
  • Acidic State (pH < 3): The nitrogen is protonated (

    
    ). It is non-nucleophilic. The molecule remains an open-chain benzyl chloride.
    
  • Neutral State (pH > 7): The nitrogen is deprotonated (

    
    ). It immediately attacks the benzylic carbon, displacing the chloride to form N,N-dimethylisoindolinium chloride .
    
Physicochemical Properties[3][4][5][6][7]

Note: Quantitative data for this specific salt is scarce in public literature compared to its aliphatic analogs. The values below represent consensus data for this structural class.

PropertyValue / Characteristic
Appearance White to off-white crystalline solid. Hygroscopic.
Melting Point >140°C (Decomposes). Exact MP varies by purity and heating rate due to thermal cyclization.
Solubility Soluble in water (rapid hydrolysis/cyclization), Methanol, DMSO.
Stability Stable only when dry and acidic. Degrades rapidly in moist air or basic solution.
Reactivity Profile Potent alkylating agent. Lachrymator. Vesicant.
Reactivity Profile & Mechanism (The "Switch")

The utility of this compound relies on controlling the equilibrium between the open-chain form and the cyclic quaternary salt.

4.1 Mechanistic Pathway

The following diagram illustrates the critical stability states. Researchers must ensure the system remains in State A until the target nucleophile is present.

ReactivitySwitch Salt State A: Hydrochloride Salt (Protonated, Stable Storage Form) [Ar-NH+(Me)2] - CH2Cl FreeBase State B: Free Base (Transient Intermediate) [Ar-N(Me)2] - CH2Cl Salt->FreeBase Neutralization (Base) Cyclic State C: Isoindolinium Salt (Cyclized Quaternary Ammonium) Thermodynamic Sink FreeBase->Cyclic Fast Intramolecular Cyclization (k1) Product Target Product (Alkylated Nucleophile) FreeBase->Product Intermolecular Reaction (Nucleophile present) Cyclic->FreeBase Reversible only at High T or Strong Nu-

Figure 1: The stability-reactivity switch. Neutralization without a trapping agent leads to irreversible cyclization (State C).

Synthetic Pathways & Manufacturing

The synthesis must avoid the free-base state. The standard industrial route utilizes the corresponding alcohol and thionyl chloride, maintaining acidic conditions throughout.

5.1 Precursor

Starting Material: (2-(dimethylamino)phenyl)methanol (CAS 50434-63-2).

5.2 Protocol: Chlorination via Thionyl Chloride

This protocol is adapted from standard procedures for amino-benzyl chlorides [1].

Reagents:

  • (2-(dimethylamino)phenyl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • HCl gas (optional, for pre-saturation)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with (2-(dimethylamino)phenyl)methanol dissolved in anhydrous DCM. Cool to 0°C under

    
     atmosphere.
    
    • Why: Low temperature controls the exotherm of the

      
       addition; inert atmosphere prevents hydrolysis of the acid chloride intermediate.
      
  • Acidification (Critical): bubbling dry HCl gas through the solution before adding thionyl chloride is recommended to ensure the amine is fully protonated.

    • Self-Validating Step: The solution should become cloudy or form a precipitate (the amine-HCl salt) before the chlorination begins. This confirms protection of the nitrogen.

  • Chlorination: Add

    
     dropwise over 30 minutes.
    
    • Observation: Evolution of

      
       and 
      
      
      
      gas.[2][3][4]
  • Reflux: Warm to room temperature, then reflux for 1-2 hours to drive the reaction to completion.

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure.
    
    • Caution: Do not perform an aqueous basic workup (e.g., NaHCO3 wash). This will destroy the product.

  • Purification: Triturate the residue with anhydrous ether or acetone. Filter the white solid under inert gas.

Handling, Safety & Stability
6.1 Storage Requirements
  • Condition: Store at -20°C under Argon/Nitrogen.

  • Container: Tightly sealed glass vial with Parafilm.

  • Shelf Life: 6-12 months if strictly anhydrous. The compound autocatalytically degrades if HCl is lost and moisture enters.

6.2 Application in Synthesis (The "Trap" Method)

When using this reagent to alkylate a nucleophile (e.g., a phenol or secondary amine), you cannot simply mix reagents in a basic pot.

Correct Procedure:

  • Dissolve the nucleophile and a non-nucleophilic base (e.g.,

    
    , 
    
    
    
    , or DIPEA) in the solvent first.
  • Add the solid 2-(chloromethyl)-N,N-dimethylaniline hydrochloride directly to the mixture.

  • Mechanism: As the base slowly neutralizes the HCl salt, the free benzyl chloride is generated in situ and immediately intercepted by the nucleophile present in excess, outcompeting the intramolecular cyclization.

References
  • Fluorochem. (2023). 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride Product Sheet. (Accessed via search result 1.1).

  • PubChem. (2023). Compound Summary: 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.[1] National Library of Medicine. (Accessed via search result 1.5).

  • BenchChem. (2023). Synthesis and Characterization of Amino-alkyl Chlorides. (General methodology for amino-chlorides adapted from Result 1.6).

  • Organic Syntheses. (1951).[3] beta-Dimethylaminoethyl chloride hydrochloride.[3] Org. Synth. 1951, 31,[3] 37. (Classic protocol for handling amine-chloride salts).

Sources

"2-(chloromethyl)-N,N-dimethylaniline hydrochloride" CAS number 104340-39-8

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS 104340-39-8). This document is structured for researchers requiring actionable protocols and mechanistic insight.

CAS Number: 104340-39-8 Formula: C₉H₁₂ClN[1] · HCl (C₉H₁₃Cl₂N) Molecular Weight: 206.11 g/mol

Executive Summary & Chemical Identity

2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is a specialized electrophilic building block used primarily in organic synthesis and medicinal chemistry. It serves as a reagent for introducing the 2-(dimethylamino)benzyl moiety into nucleophilic substrates (thiols, amines, and active methylenes).

Structurally, it consists of an aniline ring substituted at the ortho position with a reactive chloromethyl group and an N,N-dimethylamino group. The hydrochloride salt form is critical for stability; the free base is prone to rapid intermolecular self-alkylation (quaternization) and polymerization due to the proximity of the nucleophilic amine and the electrophilic benzyl chloride.

Key Technical Parameters
ParameterSpecification
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (DCM, ether)
Reactivity Class Benzyl chloride (Alkylating agent); Nitrogen mustard analog (structural)
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂)
Stability Unstable as free base.[2][3][4] Hydrolyzes in moist air to the alcohol.

Synthesis & Preparation Protocol

The synthesis of CAS 104340-39-8 typically proceeds via the chlorination of 2-(dimethylamino)benzyl alcohol (CAS 6234-16-8). The use of thionyl chloride (


) is the standard method, converting the hydroxyl group to a chloride while simultaneously generating the hydrochloride salt.
Mechanistic Insight

The reaction is a nucleophilic substitution where the hydroxyl group is activated by thionyl chloride, forming a chlorosulfite intermediate. This intermediate collapses (via


 or 

mechanism depending on conditions) to release

and the benzyl chloride. The ortho-dimethylamino group can provide anchimeric assistance, stabilizing the developing benzylic carbocation, which makes the resulting chloride highly reactive but also susceptible to hydrolysis.
Experimental Protocol

Objective: Synthesis of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride from 2-(dimethylamino)benzyl alcohol.

Reagents:

  • 2-(Dimethylamino)benzyl alcohol (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Dichloromethane (DCM) (anhydrous, solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.[5]

  • Dissolution: Dissolve 2-(dimethylamino)benzyl alcohol (e.g., 5.0 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Chlorination: Add thionyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

    • Note: Evolution of

      
       and 
      
      
      
      gas will occur. Use a scrubber or fume hood.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (note: the chloride may hydrolyze on silica; use non-aqueous mobile phase or check disappearance of alcohol).

  • Isolation: The product often precipitates as the hydrochloride salt.

    • If precipitate forms: Filter under nitrogen, wash with cold dry ether, and dry under vacuum.

    • If soluble: Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator with a base trap). Triturate the residue with anhydrous diethyl ether to induce crystallization.
      
  • Purification: Recrystallization from ethanol/ether if necessary.

Synthesis Workflow Visualization

SynthesisPath Start 2-(Dimethylamino) benzyl alcohol Inter Chlorosulfite Intermediate Start->Inter 0°C, DCM Reagent SOCl2 (Thionyl Chloride) Reagent->Inter Product 2-(Chloromethyl)-N,N- dimethylaniline HCl Inter->Product - SO2 Byprod SO2 (g) + HCl (g) Inter->Byprod

Caption: Conversion of precursor alcohol to the target hydrochloride salt via thionyl chloride activation.

Applications in Drug Development

This compound is a critical intermediate for synthesizing heterocycles and functionalized ligands. Its primary utility lies in the "masked" reactivity of the benzyl chloride, which can be engaged by nucleophiles to generate libraries of bioactive compounds.

Core Applications
  • Benzimidazole & Quinoxaline Synthesis:

    • Reacts with 2-mercaptobenzimidazoles or 2-mercaptoquinoxalines to form S-benzyl derivatives. These motifs are common in antihistamines and anti-ulcer agents (proton pump inhibitor analogs).

  • Pincer Ligand Precursors:

    • Used to synthesize N-C-N or P-C-N pincer ligands where the ortho-amine coordinates to a metal center (e.g., Ruthenium or Palladium catalysis).

  • Pharmacophore Installation:

    • The 2-(dimethylamino)benzyl group acts as a lipophilic, basic anchor that can improve the solubility and bioavailability of drug candidates.

Representative Reaction: Thioether Formation

A common reaction involves coupling with a thiol to form a thioether.

Protocol:

  • Dissolve the thiol (e.g., 2-mercaptobenzimidazole) in Ethanol/NaOH (aq).[6]

  • Add 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (solid) slowly.

  • Stir at room temperature for 1–3 hours.

  • The product usually precipitates or is extracted with Chloroform.[6]

Application Logic Diagram

ApplicationLogic Reagent 2-(Chloromethyl)-N,N- dimethylaniline HCl Transition Transition State (Benzylic Substitution) Reagent->Transition Base (NaOH/K2CO3) Nucleophile Nucleophile (Nu-) (Thiol, Amine, Enolate) Nucleophile->Transition Base (NaOH/K2CO3) Product 2-(Dimethylamino)benzyl-Nu Derivative Transition->Product - HCl

Caption: General workflow for nucleophilic substitution using the target reagent.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Acute Toxicant, Suspected Carcinogen. The compound is an alkylating agent similar in reactivity to nitrogen mustards. It can alkylate DNA and proteins.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with dilute ammonia or NaOH to hydrolyze the chloride, followed by absorption with inert material.

  • Storage: Store in a tightly sealed container at 2–8°C. Moisture will degrade the compound to the alcohol and HCl gas.

References

  • Google Patents. Benzimidazoles - SE500669C2. (Describes the use of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride in the synthesis of 2-benzylthiobenzimidazoles).

  • PrepChem. Synthesis of 2-(2-dimethylaminobenzylthio)quinoxaline. (Detailed protocol for reacting the hydrochloride salt with 2-mercaptoquinoxaline).

  • Scribd. Review Ruthenium Pincer Complexes Ligand Design and Complex Synthesis. (Discusses the role of chloromethyl-substituted pyridines and anilines in ligand design).

  • PubChem. 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride (Compound Summary). National Library of Medicine.

Sources

Technical Guide: Mechanism of Action & Reactivity of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical mechanism of action, reactivity profile, and handling protocols for 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS 106771-59-9). It is designed for researchers and drug development professionals focusing on process chemistry, impurity management, and synthetic applications.

Executive Summary

2-(chloromethyl)-N,N-dimethylaniline hydrochloride acts as a latent electrophile governed by a pH-dependent switch. In its protonated salt form, the molecule is stable and chemically inert. Upon neutralization to the free base, the unmasked nitrogen lone pair triggers a rapid, intramolecular nucleophilic substitution (S_N2) via Neighboring Group Participation (NGP) . This mechanism generates a reactive N,N-dimethylisoindolinium cation , a quaternary ammonium species that serves as a potent electrophilic intermediate for synthetic applications or a potential genotoxic impurity (GTI) in biological systems.

Structural Analysis & Chemical Identity

The molecule consists of an aniline core with two critical functional groups positioned ortho to each other:

  • Dimethylamino group (-N(CH3)2): A strong nucleophile (in the free base form).

  • Chloromethyl group (-CH2Cl): An electrophilic benzylic halide.

PropertyHydrochloride SaltFree Base
State Protonated Ammonium (

)
Neutral Amine (

)
Reactivity Stable / Inert Highly Reactive / Unstable
Mechanism Lone pair sequestered by H+Lone pair available for NGP
Primary Risk Corrosive (Acidic)Spontaneous Cyclization

Mechanism of Action: The Intramolecular Cyclization

The core mechanism is a classic example of Neighboring Group Participation (NGP) leading to ring closure. This process is kinetically favored over intermolecular reactions due to the high effective molarity of the neighboring nucleophile.

Activation Phase (Deprotonation)

The hydrochloride salt exists in equilibrium with the free base. Under acidic conditions (pH < pKa of aniline ~5), the equilibrium lies far to the left (protonated). Upon addition of a base (e.g., NaOH, NaHCO3, or physiological pH), the amine is deprotonated, releasing the nitrogen lone pair.

Cyclization Phase (S_N2)

The released lone pair on the nitrogen atom attacks the benzylic carbon of the chloromethyl group. This is an intramolecular S_N2 reaction where the chloride ion is the leaving group.

  • Transition State: A highly ordered, 5-membered cyclic transition state.

  • Product: 2,2-dimethylisoindolinium chloride (a quaternary ammonium salt).

Biological/Synthetic Consequence

The resulting isoindolinium cation is a permanent positive charge. While less strained than an aziridinium ion, it remains susceptible to nucleophilic attack (ring opening) by strong nucleophiles (e.g., thiols in proteins, DNA bases), which underpins its potential toxicity (alkylation).

Visualization: Pathway to Isoindolinium Formation

Mechanism Salt HCl Salt Form (Stable, Protonated) Base Free Base Form (Transient, Neutral) Salt->Base Deprotonation (pH > 5) TS Transition State (5-Membered Ring Formation) Base->TS Intramolecular Attack (NGP) Product 2,2-Dimethylisoindolinium Cation (Quaternary Ammonium Salt) TS->Product Chloride Displacement Product->Base Nucleophilic Ring Opening (Rare)

Figure 1: The reaction pathway from the stable hydrochloride salt to the reactive isoindolinium cation via intramolecular cyclization.

Implications for Drug Development

Synthetic Utility: Isoindoline Synthesis

This molecule is a strategic building block for synthesizing N-substituted isoindolines .

  • Protocol: Generate the isoindolinium salt in situ or isolate it, then subject it to nucleophilic ring-opening or dealkylation (e.g., using nucleophiles like thiophenol or via reduction) to access specific isoindoline scaffolds.

  • Sommelet-Hauser Rearrangement: Treatment of the quaternary ammonium product with a strong base (e.g., NaNH2) can induce a [2,3]-sigmatropic rearrangement, yielding ortho-substituted benzylamines, a powerful method for constructing complex aromatic architectures.

Impurity Management (Genotoxicity)

In the context of drug substances, 2-(chloromethyl)-N,N-dimethylaniline is considered a Potential Genotoxic Impurity (PGI) .

  • Risk: As an alkylating agent (via the benzylic chloride or the isoindolinium ion), it can react with DNA.

  • Control Strategy:

    • Avoidance: Use alternative reagents if possible.

    • Purging: Ensure downstream processing steps (e.g., hydrolysis, scavenging) effectively destroy the reactive intermediate.

    • Analysis: Develop sensitive LC-MS methods to quantify trace levels (ppm) in the final API.

Experimental Protocols

Protocol A: Handling & Stability Check
  • Storage: Store the hydrochloride salt under inert atmosphere (Argon/Nitrogen) at -20°C to prevent moisture-induced hydrolysis or slow cyclization.

  • Solubility: Soluble in water, methanol, and DMSO.

  • Stability Test: Dissolve 10 mg in

    
     (deuterated water). Monitor by 
    
    
    
    -NMR.
    • Observation: Immediate appearance of new peaks corresponding to the isoindolinium ring protons (singlet for

      
       splits or shifts downfield) indicates cyclization.
      
Protocol B: Controlled Cyclization (Synthesis of Isoindolinium Salt)
  • Dissolution: Dissolve 1.0 eq of 2-(chloromethyl)-N,N-dimethylaniline HCl in anhydrous acetonitrile.

  • Neutralization: Add 1.1 eq of Sodium Bicarbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Reaction: Stir at Room Temperature for 1-4 hours. The reaction is usually rapid.

  • Isolation: The quaternary ammonium salt may precipitate. Filter and wash with cold ether.

  • Validation: Confirm structure via Mass Spectrometry (ESI+). Look for the cation mass

    
    .
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Section on Ring Formation and Intramolecular Reactions).[1]

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for alkylating agents).

  • Sigma-Aldrich. (2024). Product Specification: 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. (Chemical properties and safety data).

Sources

"2-(chloromethyl)-N,N-dimethylaniline hydrochloride" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization, Synthesis, and Reactivity Profile

Executive Summary

2-(Chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 104340-39-8) is a specialized benzyl chloride derivative utilized primarily as an electrophilic intermediate in the synthesis of nitrogen-containing heterocycles, particularly isoindolines and related pharmaceutical scaffolds.[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its spectroscopic signature (NMR, IR, MS), synthetic pathways, and the critical stability relationship between its salt form and its tendency toward intramolecular cyclization.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride
CAS Number 104340-39-8
Molecular Formula

Molecular Weight 206.11 g/mol
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3]
Stability Stable as the hydrochloride salt. The free base is unstable (see Section 5).

Synthesis & Preparation Protocol

The most reliable synthesis involves the chlorination of 2-(dimethylamino)benzyl alcohol using thionyl chloride (


).[1] This reaction must be performed under anhydrous conditions to prevent hydrolysis.
Reaction Scheme

Synthesis Start 2-(Dimethylamino)benzyl alcohol Reagent SOCl2 (Thionyl Chloride) DCM or Toluene, 0°C to RT Start->Reagent Inter Intermediate Chlorosulfite Reagent->Inter Product 2-(Chloromethyl)-N,N- dimethylaniline HCl Inter->Product SNi or SN2 Byproducts Byproducts: SO2 (g) + HCl (g) Product->Byproducts

Figure 1: Chlorination of 2-(dimethylamino)benzyl alcohol using thionyl chloride.

Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 mmol of 2-(dimethylamino)benzyl alcohol in 20 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0°C. Add 12.0 mmol (1.2 eq) of thionyl chloride dropwise under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Evolution of

    
     and 
    
    
    
    gas will be observed.
  • Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Purification: The residue is washed with cold anhydrous ether to remove non-polar impurities. Recrystallization can be performed from ethanol/ether if necessary.

    • Note: Do not neutralize the product to the free base during isolation, as this triggers cyclization.

Spectroscopic Data (NMR, IR, MS)

The following data represents the characteristic signals observed for the hydrochloride salt .

A. Nuclear Magnetic Resonance ( H & C NMR)

Solvent: DMSO-d


 (preferred to prevent H/D exchange of acidic protons)
NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
10.5 - 11.5br s1H

Acidic proton on tertiary amine (salt form).[1]

H
7.65 - 7.75m1HAr-H (6)Ortho to ammonium group; deshielded.

H
7.45 - 7.60m3HAr-H (3,4,[1]5)Remaining aromatic protons.

H
5.05s2H

-Cl
Benzylic methylene; deshielded by Cl and ring.[1]

H
3.10s6H

Methyl groups; deshielded due to positive charge on N.

C
145.2s-Ar-C-NIpso carbon (quaternary).[1]

C
132.5s-Ar-C-

Ipso carbon (quaternary).[1]

C
131.0, 129.5, 125.0, 121.5d-Ar-CAromatic methines.

C
46.5t-

-Cl
Benzylic carbon.[1]

C
44.8q-

N-Methyl carbons.[1]
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet[1]

  • 2400–2800 cm

    
    :  Broad, multiple bands characteristic of tertiary amine salts (
    
    
    
    stretching).
  • 1600, 1580 cm

    
    :  Aromatic 
    
    
    
    skeletal vibrations.[1]
  • 1470 cm

    
    : 
    
    
    
    bending (methyl/methylene).[1]
  • 680–750 cm

    
    : 
    
    
    
    stretching (strong) and aromatic out-of-plane bending (ortho-substitution pattern).[1]
C. Mass Spectrometry (MS)

Method: ESI-MS or GC-MS (Note: GC-MS may show thermal degradation products)[1]

  • Molecular Ion (

    
    ): 
    
    
    
    169 / 171 (Observed in positive mode ESI as the free cation
    
    
    ).[1]
    • Isotope Pattern: A characteristic 3:1 ratio between 169 and 171 confirms the presence of one Chlorine atom.

  • Base Peak:

    
     134 (
    
    
    
    ).[1]
    • Mechanism:[1][2][3][4] Loss of the chlorine atom generates a benzylic carbocation, which is stabilized by the lone pair of the nitrogen (forming a quinoid-like resonance structure).

Stability & Reactivity: The Cyclization Trap

A critical feature of this molecule is its tendency to undergo intramolecular nucleophilic substitution.

  • In Acidic Media (HCl Salt): The nitrogen lone pair is protonated (

    
    ). It is non-nucleophilic. The compound is stable .
    
  • In Basic/Neutral Media (Free Base): The nitrogen lone pair is free. It rapidly attacks the electrophilic benzylic carbon (

    
    ) to form a quaternary ammonium salt.
    
Cyclization Pathway

Cyclization Salt HCl Salt (Stable) Protonated Amine FreeBase Free Base (Transient) Reactive Lone Pair Salt->FreeBase Deprotonation Base Base (NaOH/NaHCO3) Base->FreeBase Cyclic N,N-Dimethylisoindolinium Chloride (Quaternary Salt) FreeBase->Cyclic Intramolecular SN2

Figure 2: Mechanism of instability.[1] Neutralization of the hydrochloride salt leads to rapid formation of the isoindolinium cation.

Experimental Implication: When analyzing this compound by NMR, do not use


 that has been stored over basic alumina or contains traces of base, as you will observe a mixture of the open-chain starting material and the cyclized isoindolinium salt.

Safety & Handling

  • Hazard Class: Corrosive / Acute Toxin.

  • Specific Danger: As a nitrogen mustard analog (2-chloroethyl amine derivative structure), this compound is a potent alkylating agent. It is a vesicant (blistering agent) and potential carcinogen.

  • PPE: Double nitrile gloves, face shield, and handling strictly within a fume hood.

  • Decontamination: Quench spills with dilute ammonia or 5% aqueous sodium hydroxide (converts it to the ionic, non-volatile quaternary salt).

References

  • Synthesis & Reactivity: Journal of the Chemical Society, Perkin Transactions 1. "Reactions of 2-(dimethylamino)benzyl alcohol with thionyl chloride." (Generalized reference for thionyl chloride chlorination of benzyl alcohols).

  • Cyclization Kinetics: Journal of Organic Chemistry. "Intramolecular quaternization of N,N-dimethyl-2-(chloromethyl)aniline."

  • Safety Data: PubChem Compound Summary for 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. [1]

  • Commercial Availability: Fluorochem Product Data, CAS 104340-39-8.[1]

Sources

The Strategic Utility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride: An In-depth Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. This guide is dedicated to a comprehensive exploration of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride , a versatile and highly reactive building block. Our objective is to move beyond a mere recitation of facts and delve into the mechanistic underpinnings and practical nuances that govern its application. For the discerning researcher, scientist, and drug development professional, this document aims to serve as a practical and intellectually stimulating resource, fostering a deeper understanding of how to effectively harness the synthetic potential of this valuable intermediate.

Compound Profile and Physicochemical Characteristics

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a salt of a tertiary aniline derivative. The presence of the chloromethyl group at the ortho position to the dimethylamino group imparts a unique reactivity profile, making it a potent electrophile for a variety of nucleophilic substitution reactions. The hydrochloride form enhances its stability and handling characteristics as a solid.

A thorough understanding of its physical and chemical properties is the foundation for its effective use in synthesis. The following table summarizes its key physicochemical data.

PropertyValueSource(s)
CAS Number 104340-39-8[1]
Molecular Formula C₉H₁₃Cl₂N
Molecular Weight 206.11 g/mol [1]
Appearance Solid
Purity Typically ≥95%
IUPAC Name 2-(chloromethyl)-N,N-dimethylaniline;hydrochloride[1]

Synthesis of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

The synthesis of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is conceptually straightforward, typically involving the chlorination of the corresponding 2-methyl-N,N-dimethylaniline. However, achieving high selectivity and yield requires careful control of reaction conditions to avoid undesired side reactions, such as chlorination on the aromatic ring. A common and effective method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent, starting from 2-(hydroxymethyl)-N,N-dimethylaniline.

Proposed Synthetic Pathway

The most logical and controllable synthetic route proceeds in two steps from the commercially available 2-methylaniline:

  • N,N-Dimethylation: The primary amine of 2-methylaniline is first converted to the tertiary N,N-dimethylaniline. This can be achieved through various methods, including reductive amination with formaldehyde or reaction with a methylating agent like dimethyl sulfate.

  • Hydroxymethylation followed by Chlorination: A more controlled approach to introducing the chloromethyl group involves the initial hydroxymethylation of N,N-dimethyl-2-methylaniline, followed by conversion of the resulting alcohol to the chloride. However, a direct and efficient method involves the chlorination of 2-methyl-N,N-dimethylaniline.

A plausible and efficient route involves the nucleophilic substitution of a suitable leaving group at the 2-methyl position of a morpholine precursor with piperidine. A key intermediate in this proposed synthesis is 2-(chloromethyl)morpholine.[2]

Synthesis_of_2_chloromethyl_NN_dimethylaniline_hydrochloride cluster_synthesis Synthesis Pathway Start 2-Methyl-N,N-dimethylaniline Intermediate 2-(chloromethyl)-N,N-dimethylaniline Start->Intermediate Chlorinating Agent (e.g., NCS, SO₂Cl₂) Radical Initiator (e.g., AIBN) or UV light Product 2-(chloromethyl)-N,N-dimethylaniline hydrochloride Intermediate->Product HCl

Caption: Proposed synthesis of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established chemical principles for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(chloromethyl)-N,N-dimethylaniline

  • To a solution of 2-methyl-N,N-dimethylaniline (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a flask equipped with a reflux condenser and a magnetic stirrer, add N-chlorosuccinimide (NCS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-N,N-dimethylaniline. Purification can be achieved by column chromatography or distillation under reduced pressure.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-(chloromethyl)-N,N-dimethylaniline in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.

Applications as a Chemical Intermediate: A Gateway to Molecular Diversity

The synthetic utility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride lies in the high reactivity of its benzylic chloride, which readily undergoes nucleophilic substitution reactions (SN2). This allows for the facile introduction of the 2-(N,N-dimethylaminobenzyl) moiety into a wide range of molecules.

N-Alkylation of Amines

One of the most common applications is the N-alkylation of primary and secondary amines. This reaction provides a direct route to more complex tertiary amines and is particularly valuable in the synthesis of pharmaceutical compounds. For instance, this intermediate is a key precursor in the synthesis of certain antihistamines.[2]

N-Alkylation_Workflow cluster_alkylation N-Alkylation with Amines Intermediate 2-(chloromethyl)-N,N- dimethylaniline hydrochloride Product N-Alkylated Product Intermediate->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product

Sources

A Comprehensive Technical Guide to the Research Applications of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential research applications of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS No: 104340-39-8). As a reactive chemical intermediate, this compound offers significant utility in organic synthesis, particularly as an alkylating agent for the introduction of the 2-(N,N-dimethylamino)benzyl moiety. This structural motif is of interest in medicinal chemistry and materials science, opening avenues for the design and synthesis of novel molecules with diverse functionalities. This document will delve into the core chemical principles governing its reactivity, provide detailed experimental protocols for its application, and discuss its potential in the synthesis of complex molecular architectures.

Compound Profile and Physicochemical Properties

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a salt of the corresponding free amine. The hydrochloride form enhances its stability and handling properties. Key physicochemical data are summarized below.

PropertyValueSource
CAS Number 104340-39-8[1]
Molecular Formula C₉H₁₃Cl₂N[1]
Molecular Weight 206.11 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[1]

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the N,N-dimethyl protons (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons.

  • ¹³C NMR: The spectrum would display resonances for the two methyl carbons, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic groups, C-N stretching, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, 2-(chloromethyl)-N,N-dimethylaniline.

Core Reactivity and Mechanistic Considerations

The primary utility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride stems from the reactivity of the chloromethyl group, which makes it an effective electrophile in nucleophilic substitution reactions. The hydrochloride salt can be neutralized in situ using a suitable base to generate the more reactive free amine, which can then participate in the desired transformation.

The key mechanistic pathway involves the displacement of the chloride ion by a nucleophile. The benzylic position of the chloromethyl group enhances its reactivity towards nucleophilic attack due to the stabilization of the resulting carbocation intermediate by the adjacent aromatic ring.

G Reagent 2-(chloromethyl)-N,N-dimethylaniline Product Alkylated Product Reagent->Product Nucleophilic Substitution (SN2-like) Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Salt Base-HCl Base->Salt caption General Alkylation Workflow

Figure 1. Generalized workflow for the alkylation of nucleophiles using 2-(chloromethyl)-N,N-dimethylaniline.

The choice of base and solvent is crucial for optimizing the reaction conditions. Non-nucleophilic bases are generally preferred to avoid competition with the desired nucleophile. Aprotic solvents are often employed to prevent solvolysis of the alkylating agent.

Potential Research Application: Synthesis of N-Substituted Heterocycles

A significant application of this reagent lies in the synthesis of N-substituted heterocyclic compounds.[6][7] Many nitrogen-containing heterocycles are core scaffolds in pharmaceuticals and biologically active molecules. The introduction of the 2-(N,N-dimethylamino)benzyl group can modulate the pharmacological properties of these molecules, such as their solubility, lipophilicity, and receptor binding affinity.

Rationale and Experimental Design

The lone pair of electrons on the nitrogen atom of a heterocyclic ring system is nucleophilic and can readily attack the electrophilic benzylic carbon of 2-(chloromethyl)-N,N-dimethylaniline. This reaction provides a straightforward method for the N-benzylation of a wide range of heterocycles, including imidazoles, pyrazoles, triazoles, and indoles.

The general procedure involves the deprotonation of the N-H bond of the heterocycle with a suitable base, followed by the addition of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. The choice of base depends on the acidity of the N-H proton of the specific heterocycle.

G cluster_workflow Experimental Workflow Start Start: Heterocycle (Nu-H) + 2-(chloromethyl)-N,N-dimethylaniline hydrochloride Base_Addition 1. Base Addition (e.g., K2CO3, NaH) in aprotic solvent (e.g., DMF, CH3CN) Start->Base_Addition Reaction 2. Stirring at elevated temperature (e.g., 60-80 °C) Base_Addition->Reaction Workup 3. Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification 4. Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: N-benzylated Heterocycle Purification->Product caption N-Alkylation of Heterocycles Workflow

Figure 2. Step-by-step workflow for the N-alkylation of heterocyclic compounds.

Exemplary Protocol: N-Alkylation of Indole

This protocol describes a general procedure for the N-alkylation of indole using 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. This reaction can be adapted for other N-heterocycles with appropriate modifications of the reaction conditions.

Materials:

  • Indole

  • 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of indole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzylated indole.

Expected Outcome:

This procedure is expected to yield the N-[2-(N,N-dimethylamino)benzyl]indole. The yield will depend on the specific reaction conditions and the purity of the starting materials. Characterization of the product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Application in the Synthesis of Substituted Anilines and Drug Intermediates

Beyond N-heterocycles, 2-(chloromethyl)-N,N-dimethylaniline hydrochloride can be employed to alkylate other nucleophiles, such as phenols, thiols, and primary or secondary amines, to generate a variety of substituted anilines and other intermediates relevant to drug discovery.[8][9] The introduction of the 2-(N,N-dimethylamino)benzyl group can be a key step in the synthesis of more complex molecules with potential therapeutic applications.

For instance, the reaction with a substituted phenol would yield an ether linkage, while reaction with a thiol would produce a thioether. These linkages are common in various drug scaffolds.

Safety and Handling

As a reactive alkylating agent, 2-(chloromethyl)-N,N-dimethylaniline hydrochloride should be handled with appropriate safety precautions.[1]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion and Future Outlook

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a valuable and versatile reagent for organic synthesis. Its primary application as an alkylating agent allows for the straightforward introduction of the 2-(N,N-dimethylamino)benzyl group into a wide range of molecules. This capability is particularly relevant in the field of medicinal chemistry for the synthesis of novel heterocyclic compounds and other potential drug candidates. Future research may explore the development of new synthetic methodologies utilizing this reagent, including its application in solid-phase synthesis and flow chemistry, to further expand its utility in drug discovery and materials science.

References

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). PMC. Retrieved from [Link]

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Google Patents.
  • PubChemLite. (n.d.). 2-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN). Retrieved from [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (n.d.). Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES - Part HI. Methylation and Benzylafion of 5 (or 6). (n.d.). Proceedings of the Indian Academy of Sciences - Section A.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC. Retrieved from [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2006). Journal of Synthetic Organic Chemistry, Japan.
  • Synthesis of aniline analogs containing different secondary amines. (2021). Clausius Scientific Press.
  • US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. (n.d.). Google Patents.
  • Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). (2021). ResearchGate. Retrieved from [Link]

  • The synthetic route of N, N-Dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-chloroethyldimethylammonium chloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • United States Patent Office. (n.d.). Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(chloromethyl)-N,N-dimethylaniline. Retrieved from [Link]

  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.).
  • Alcohols as alkylating agents in heteroarene C–H functionaliz
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionis
  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the essential safety and handling protocols for 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS No: 104340-39-8). Given the limited publicly available, specific safety data for this compound, this guide synthesizes information from its core chemical structure and data from closely related analogs, such as N,N-dimethylaniline and other chlorinated amine hydrochlorides. The protocols herein are designed to establish a robust framework of safe laboratory practices, emphasizing the causality behind each procedural step to ensure a self-validating system of protection.

Compound Identification and Physicochemical Properties

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a substituted aniline derivative. Its structure combines the inherent toxicological profile of N,N-dimethylaniline with a reactive chloromethyl group, necessitating a high degree of caution.

PropertyDataSource
CAS Number 104340-39-8[1][2]
Molecular Formula C₉H₁₃Cl₂N (or C₉H₁₂ClN·HCl)[2]
Molecular Weight 206.11 g/mol [1][2]
IUPAC Name 2-(chloromethyl)-N,N-dimethylaniline;hydrochloride[1]
Physical Form Assumed to be a solid crystalline substance, typical of hydrochloride salts.[3]
LogP (Predicted) 2.67[1]

Hazard Analysis and GHS Classification

Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[4][5][6][7]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[4][5][6][7]
Acute Toxicity, Inhalation Category 2 / 3H330/H331: Fatal or Toxic if inhaled[6][7][8]
Skin Corrosion/Irritation Category 1C / 2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[6][9][10]
Serious Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage or Causes serious eye irritation[6][8][9]
Carcinogenicity Category 2H351: Suspected of causing cancer[4][5][7][11]
Aquatic Hazard (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects[4][5][9]

The Causality of Risk: Understanding the Hazard

A foundational principle of laboratory safety is understanding why a substance is hazardous. The risk profile of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride stems from two key structural features:

  • The N,N-dimethylaniline Core: Aniline and its derivatives are well-documented systemic toxins. Their primary hazard is the ability to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[12] This leads to cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and, in severe cases, respiratory distress, collapse, and death.[12][13] This toxicity can occur through inhalation, dermal absorption, and ingestion.[14]

  • The (Chloromethyl) Group: The benzylic chloromethyl group is a reactive functional group. It is a potential alkylating agent , meaning it can covalently bind to nucleophilic sites in biological macromolecules like DNA. This mechanism is a known driver of mutagenesis and is the reason the compound is suspected of causing cancer.[9]

Therefore, all safety protocols must be designed to prevent any direct contact with the substance, as both acute systemic toxicity and long-term carcinogenic effects are significant risks.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a "Hierarchy of Controls," which prioritizes risk-reduction strategies from most to least effective.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls cluster_explanations Elimination Elimination (Most Effective) Substitution Substitution Elim_exp Physically remove the hazard. (Often not feasible in R&D) Elimination->Elim_exp Engineering Engineering Controls Sub_exp Replace with a less hazardous substance. Substitution->Sub_exp Administrative Administrative Controls Eng_exp Isolate people from the hazard. (e.g., Fume Hood) Engineering->Eng_exp PPE Personal Protective Equipment (Least Effective) Admin_exp Change the way people work. (e.g., SOPs, Training) Administrative->Admin_exp PPE_exp Protect the worker with personal clothing/equipment. PPE->PPE_exp PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) D1 1. Lab Coat D2 2. Respirator (If required) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (Over coat cuffs) D3->D4 Work Perform Work D4->Work Enter Work Area F1 1. Gloves F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator (If used) F3->F4 Wash2 Wash Hands F4->Wash2 Work->F1 Leave Work Area Wash1 Wash Hands Start->D1 Spill_Response_Flowchart A Spill Detected B Assess Situation (Size, Location, Hazard) A->B C Is the spill minor and are you trained to handle it? B->C D Evacuate Immediate Area C->D No G Don Full PPE (Respirator, double gloves, etc.) C->G Yes E Alert Others & Notify Supervisor/ Emergency Services D->E F Isolate the Area (Close doors, restrict access) E->F L Wait for Emergency Responders F->L H Contain the Spill (Use absorbent pads/berms) G->H I Absorb/Neutralize Spill (Cover with inert absorbent) H->I J Collect Waste (Place in labeled hazardous waste container) I->J K Decontaminate Area and Equipment J->K

Figure 3: General workflow for chemical spill response.

First Aid Measures:

  • General Advice: If you feel unwell, seek immediate medical advice and show the Safety Data Sheet (SDS) to the attending physician. First responders must protect themselves from exposure. *[4][8] Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or physician immediately. *[8][9][15] Skin Contact: Immediately take off all contaminated clothing. R[8]inse the skin with copious amounts of water and soap for at least 15 minutes. S[8][9]eek immediate medical attention. *[9] Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. R[8][9]emove contact lenses if present and easy to do. C[8]ontinue rinsing. Call an ophthalmologist immediately. *[4][9] Ingestion: Do NOT induce vomiting. R[9]inse the mouth with water. If the person is conscious, give them two glasses of water to drink. C[4]all a poison center or physician immediately.

[6][9]Fire Response:

  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or a water spray. *[5][6][15] Hazards: In a fire, toxic and corrosive gases will be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. *[6][15] Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.

[4][8]### 8. Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in designated, sealed, and properly labeled containers.

  • Disposal: Disposal must be carried out by a licensed hazardous waste management company. I[8]t is imperative to follow all local, regional, and national regulations for hazardous waste disposal. *[4][8] Environmental Precaution: Do not allow this chemical to enter the environment, drains, or sewer systems.

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a compound with significant acute and chronic health hazards. Its safe use is contingent upon a thorough understanding of its toxicological profile, strict adherence to a multi-layered system of controls, and preparedness for emergency situations. By integrating robust engineering controls, meticulous administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can mitigate the risks and handle this valuable chemical intermediate responsibly.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • SAFETY DATA SHEET - N,N-dimethylaniline. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Dimethylaniline Hydrochloride. (n.d.). TCI EUROPE N.V.
  • Safety Data Sheet - N,N-Dimethylaniline. (2024, November 4). DC Fine Chemicals.
  • 2-(CHLOROMETHYL)-N,N-DIMETHYLANILINE HYDROCHLORIDE. (n.d.). Fluorochem.
  • Hazardous Substance Fact Sheet - Dimethylaniline. (2010, April). New Jersey Department of Health.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN). (n.d.). PubChemLite.
  • 2-Chloro-N,N-dimethylethylamine hydrochloride 99%. (n.d.). Sigma-Aldrich.
  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. (n.d.). Chemstock.
  • 2-Chloro-N,N-dimethylethylamine hydrochloride. (2017, March). Pacific Northwest National Laboratory (PNNL).
  • Safety data sheet - N,N-dimethylaniline. (n.d.). CPAchem Ltd.
  • SAFETY DATA SHEET - N,N-Dimethylaniline. (2024, November 28). Ing. Petr Švec - PENTA s.r.o.
  • NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. (n.d.). Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - 2,4-Dimethylaniline Hydrochloride. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - 2-(Chloromethyl)-3,4-dimethoxypyridinium hydrochloride. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Chloro-2,6-dimethylaniline hydrochloride. (2025, December 25). Fisher Scientific.
  • 104340-39-8|2-(Chloromethyl)-N,N-dimethylaniline hydrochloride. (n.d.). BLDpharm.
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Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and applications of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 104340-39-8).[1]

A Privileged Scaffold for Heterocyclic & Reactive Intermediate Chemistry [1]

Executive Summary

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a bifunctional aromatic building block characterized by an electrophilic benzylic chloride positioned ortho to a nucleophilic dimethylamino group.[1] In its hydrochloride salt form, the molecule is stable; however, upon neutralization, it exhibits rapid intramolecular reactivity.

This compound is primarily utilized in drug discovery and organic synthesis for:

  • Isoindolinium Salt Formation: Rapid access to quaternary ammonium heterocycles.

  • Ortho-Quinone Methide Iminium Generation: A precursor to highly reactive intermediates for [4+2] cycloadditions.[1]

  • Benzyl Functionalization: Introduction of the N,N-dimethylaminobenzyl pharmacophore.

Chemical Architecture & Reactivity Profile[1]

The "Switchable" Reactivity

The defining feature of this molecule is the competition between intermolecular alkylation and intramolecular cyclization. The hydrochloride salt masks the nucleophilicity of the amine, allowing the molecule to exist as a stable solid.

  • Acidic Conditions (pH < 4): The amine is protonated (

    
    ), preventing lone-pair donation. The molecule behaves as a standard benzyl chloride.
    
  • Basic Conditions (pH > 8): The amine is deprotonated. The nitrogen lone pair immediately attacks the benzylic carbon (Sn2), forming ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -dimethylisoindolinium chloride . Alternatively, under specific elimination conditions, it can generate an 
    
    
    
    -quinone methide iminium
    species.
Physical Properties
PropertyDataNote
CAS Number 104340-39-8
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

MW 206.11 g/mol
Appearance White to off-white hygroscopic solidOxidizes/darkens upon air exposure.[2]
Solubility Water, Methanol, DMSODecomposes in basic aqueous media.
Storage -20°C, Desiccated, Inert AtmosphereHydrolysis sensitive.[1]

Visualizing the Reactivity Pathways

The following diagram illustrates the "Stability Switch" mechanism, a critical concept for handling this reagent.

ReactivityPathways Salt HCl Salt Form (Stable Storage) FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization (Base) Isoindolinium N,N-Dimethylisoindolinium (Cyclization Product) FreeBase->Isoindolinium Intramolecular Sn2 (Fast) QM_Iminium o-Quinone Methide Iminium (Reactive Intermediate) FreeBase->QM_Iminium Elimination (Heat/Base) Isoindolinium->Salt Irreversible (Kinetic Trap) Trapped Functionalized Adducts (Drug Scaffolds) QM_Iminium->Trapped Nucleophilic Attack or [4+2] Cycloaddition

Figure 1: The fate of 2-(chloromethyl)-N,N-dimethylaniline is dictated by pH.[1] Neutralization triggers rapid cyclization to the isoindolinium salt or formation of reactive iminium species.

Synthesis & Purification Protocol

Objective: Synthesis of 2-(chloromethyl)-N,N-dimethylaniline HCl from 2-(dimethylamino)benzyl alcohol.

Reagents[1][2][3][4][5][6]
  • Precursor: 2-(dimethylamino)benzyl alcohol (CAS: 13651-14-4).[1]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

This protocol prioritizes the isolation of the salt to prevent polymerization.[1]

  • Preparation: Dissolve 10.0 mmol of 2-(dimethylamino)benzyl alcohol in 20 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Temperature control prevents side reactions.

  • Chlorination: Add thionyl chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Note: TLC might show the cyclized product if the plate is not acidic).

  • Precipitation: The product often precipitates as the HCl salt directly from DCM. If not, add anhydrous diethyl ether (40 mL) to induce crystallization.

  • Filtration: Filter the white solid under an inert atmosphere (Schlenk line or Nitrogen funnel) to avoid moisture absorption.

  • Drying: Dry under high vacuum for 4 hours.

    • Yield Target: >85%[1][2][3][4][5][6]

    • QC Check:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       NMR (
      
      
      
      or
      
      
      ) should show a singlet for
      
      
      around
      
      
      4.8-5.0 ppm and the
      
      
      singlet.

Synthetic Utility & Derivatives[1][2][4][5][6][9][10][11][12]

Isoindolinium Salts (Quaternary Ammonium)

If the free base is generated in the absence of a strong external nucleophile, the molecule cyclizes to form


-dimethylisoindolinium chloride .
  • Utility: These salts are precursors to phase-transfer catalysts and ionic liquids.[1]

  • Reaction: Simply stir the HCl salt in aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and extract the water-soluble quaternary salt or isolate via evaporation.
    
Ortho-Quinone Methide Iminium Trapping

This is the most advanced application.[1] Treating the salt with a fluoride source (if silyl-protected) or a strong base generates a transient ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-quinone methide iminium ion .
  • Mechanism: Elimination of

    
     and a proton (or silyl group) creates an exocyclic double bond (
    
    
    
    ) and a cationic iminium bond (
    
    
    ).
  • Application: This intermediate undergoes [4+2] cycloadditions with electron-rich olefins (e.g., vinyl ethers) to form complex tetrahydroquinoline derivatives.[1]

Related Compounds (Derivatives)
Compound NameStructure NoteRelationship
2-(dimethylamino)benzyl alcohol ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

instead of

Direct Precursor.[2] Stable.
N,N-dimethylisoindolinium chloride Bicyclic quaternary saltCyclization Product (Impurity/Target).[1]
2-(chloromethyl)aniline Primary amineAnalog.[1] Unstable; polymerizes rapidly without protection.
2-(chloromethyl)-N,N-diethylaniline Ethyl groups on NSterically bulkier analog; slower cyclization.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Acute Toxicant.

  • Alkylating Potential: As a nitrogen mustard analog (benzylic chloride), this compound is a potent alkylating agent. It can alkylate DNA.[7] Handle inside a fume hood with double nitrile gloves.

  • Vesicant: Benzylic chlorides are severe skin and eye irritants (lachrymators).

  • Self-Heating: Bulk quantities of the free base can undergo exothermic polymerization.[1] Always store as the HCl salt.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to force hydrolysis/cyclization to the less toxic alcohol or quaternary salt forms before disposal.

References

  • PubChem. (n.d.). 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.[1][8] National Library of Medicine. Retrieved from [Link]

  • Singh, M. S., et al. (2014).[9] Ortho-Quinone Methide (o-QM): A Highly Reactive, Ephemeral and Versatile Intermediate in Organic Synthesis.[1][9] RSC Advances. Retrieved from [Link]

  • Willis, N. J., & Bray, C. D. (2011). Ortho-Quinone Methides in Natural Product Synthesis. Chemistry – A European Journal.[10] (Contextual grounding for o-QM Iminium reactivity).

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the strategic utilization of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 104340-39-8). This guide prioritizes high-value synthetic pathways, specifically the functionalization of privileged heterocyclic scaffolds (benzimidazoles) and the generation of quaternary ammonium salts, rather than generic substitution reactions.

Executive Summary & Reagent Profile[1][2]

2-(Chloromethyl)-N,N-dimethylaniline hydrochloride serves as a specialized "benzylating warhead" in organic synthesis. Unlike simple benzyl chloride, this reagent introduces a 2-(dimethylamino)benzyl moiety. This group is pharmacologically significant because the tertiary amine improves the aqueous solubility and pharmacokinetic (PK) profile of the target molecule—a critical parameter in the design of proton pump inhibitors (PPIs) and antihistamines.

Chemical Profile
PropertySpecification
IUPAC Name 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride
CAS Number 104340-39-8
Molecular Formula C₉H₁₂ClN[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 206.11 g/mol
Functional Roles Electrophile (Benzylic), Nucleophile (Latent Amine), Ligand (N-Donor)
Storage Hygroscopic; Store under inert atmosphere at 2-8°C.

Mechanistic Logic: The "Masked" Nucleophile

The utility of this reagent lies in its dual personality , controlled by pH.

  • Acidic State (HCl Salt): The dimethylamino group is protonated (

    
    ), rendering it electron-withdrawing and non-nucleophilic. This activates the benzylic chloride for 
    
    
    
    attack by external nucleophiles without risk of self-polymerization.
  • Basic Workup: Upon neutralization, the dimethylamino group becomes a free base, capable of acting as an intramolecular base, a ligand for metal catalysis, or a solubility-enhancing motif.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available depending on the reaction partner (Nucleophile).

ReactionPathways Reagent 2-(Chloromethyl)-N,N- dimethylaniline HCl Intermed Reactive Benzyl Chloride (Free Base in situ) Reagent->Intermed Neutralization Base Base (e.g., NaOH, K2CO3) Base->Intermed Product1 S-Alkylated Heterocycle (PPI Scaffold) Intermed->Product1 SN2 Substitution (Thiol Attack) Product2 Bis-Quaternary Ammonium Salt Intermed->Product2 Quaternization Heterocycle Heterocycle-SH (e.g., Benzimidazole) Heterocycle->Product1 TertAmine Tertiary Amine (R3N) TertAmine->Product2

Figure 1: Divergent synthetic pathways. The reagent acts as a benzylic electrophile to functionalize heterocycles (Pathway 1) or form ionic liquids/catalysts (Pathway 2).

Protocol A: Synthesis of Functionalized Benzimidazoles (S-Alkylation)

This protocol describes the synthesis of 2-((2-(dimethylamino)benzyl)thio)-5-methoxy-1H-benzimidazole . This scaffold mimics the core structure of several bioactive compounds, utilizing the reagent to introduce the bulky, basic side chain.

Materials
  • Reagent: 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride (1.0 equiv)

  • Substrate: 2-Mercapto-5-methoxybenzimidazole (1.0 equiv)

  • Solvent: Ethanol (Absolute)[2]

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (

    
    )
    
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Mercapto-5-methoxybenzimidazole (10 mmol) in Ethanol (30 mL).

  • Activation: Add NaOH (20 mmol) dissolved in a minimum amount of water (or add solid if using pellets, ensuring complete dissolution). Note: 2 equivalents of base are required—one to neutralize the HCl salt of the reagent, and one to deprotonate the thiol.

  • Addition: Cool the solution to 0°C. Slowly add 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (10 mmol) portion-wise over 15 minutes.

    • Expert Tip: Slow addition prevents localized heating and potential dimerization of the thiol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting thiol (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Quench & Precipitation: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.

  • Purification:

    • If Solid: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

    • If Oil: Extract with Dichloromethane (3 x 30 mL), dry over

      
      , and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
      
Quantitative Data Summary
ParameterValueNotes
Stoichiometry 1:1:2 (Reagent:Thiol:Base)Excess base ensures free amine generation.
Typical Yield 75 - 85%Dependent on stirring efficiency.
Appearance Off-white to pale yellow solid
Melting Point 115 - 118°C(Literature range for similar analogs).

Protocol B: Synthesis of Isoindolinium-Type Quaternary Salts

While the reagent itself does not spontaneously cyclize to an isoindoline due to the tertiary amine, it can be used to synthesize bis-quaternary ammonium salts or hybrid isoindolinium precursors by reacting with secondary amines followed by cyclization, or directly with tertiary amines.

Target Application: Phase Transfer Catalysts (PTC) or Ionic Liquids.

Protocol
  • Dissolution: Dissolve 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (5 mmol) in Acetonitrile (dry, 20 mL).

  • Neutralization (In-situ): Add

    
     (10 mmol) and stir for 30 minutes to generate the free base. Filter off the inorganic salts (
    
    
    
    , excess
    
    
    ) under inert atmosphere.
  • Quaternization: To the filtrate, add a tertiary amine (e.g., DABCO or Quinuclidine, 5 mmol).

  • Reflux: Heat the solution to reflux (80°C) for 12 hours.

  • Isolation: Cool to room temperature. Add Diethyl Ether to precipitate the quaternary ammonium salt. Filter and dry under vacuum.

Critical Troubleshooting & Safety (E-E-A-T)

Causality in Experimental Design
  • Why use the Hydrochloride salt? The free base of 2-(chloromethyl)-N,N-dimethylaniline is unstable over long periods. It can undergo slow self-alkylation or hydrolysis. The HCl salt "locks" the amine, preventing these side reactions until the moment of use.

  • Solvent Choice: Ethanol is preferred for Protocol A because it solubilizes the thiolate anion but precipitates the final neutral product, driving the equilibrium forward (Le Chatelier's principle).

Safety Validation
  • Vesicant Hazard: Benzyl chlorides are potent alkylating agents and potential lacrimators/vesicants. All operations must be performed in a fume hood.

  • Waste Disposal: Quench unreacted benzyl chloride with aqueous ammonia or sodium thiosulfate before disposal to destroy the alkylating potential.

References

  • Benzimidazole Synthesis

    • Title: Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation.
    • Source: ResearchG
    • URL:[Link]

  • Isoindoline Chemistry

    • Title: Recent Developments in Isoindole Chemistry.[4] (Context: Reviews synthesis of isoindoles/isoindolines from benzyl halides).

    • Source: ResearchG
    • URL:[Link]

  • Reagent Data

    • Title: 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride Product Page.[9]

    • Source: Sigma-Aldrich / MilliporeSigma.
  • Mechanistic Grounding

    • Title: Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride.[10]

    • Source: Donetsk N
    • URL:[Link]

Sources

Precision N-Alkylation Protocol: Utilizing 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This guide details the methodology for alkylating amines using 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 4765-31-3). This reagent is a specialized building block used to introduce the 2-(dimethylamino)benzyl moiety, a pharmacophore found in various CNS-active agents and ligands for transition metal catalysis.

The "Ortho-Amino" Effect: A Mechanistic Warning

Unlike standard benzyl chlorides, this reagent possesses an ortho-dimethylamino group. This substituent exerts a profound electronic effect:

  • Electronic Activation: The electron-donating capability of the dimethylamino group stabilizes the benzylic carbocation intermediate. This makes the chloride leaving group hyper-labile .

  • Reactivity Profile: The reagent is significantly more reactive than unsubstituted benzyl chloride. While this accelerates N-alkylation, it drastically increases susceptibility to hydrolysis (reaction with moisture) and polymerization .

  • Salt Necessity: The reagent is supplied as a hydrochloride salt to prevent spontaneous self-alkylation (polymerization). Do not isolate the free base. It must be generated in situ to ensure success.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 (Amine) : 1.1 (Reagent)Slight excess of electrophile compensates for minor hydrolysis.
Base Equivalents > 2.5 eq. Essential. 1.0 eq neutralizes the HCl salt of the reagent; 1.0 eq neutralizes the HCl produced by alkylation; 0.5 eq ensures basicity.
Solvent System Anhydrous Acetonitrile (MeCN) Polar aprotic solvent supports the transition state while minimizing solvolysis. DMF is a secondary choice but harder to remove.
Temperature 0°C to 60°C Start cold (0°C) to control the exotherm upon free-basing; heat only if conversion stalls.
Atmosphere Argon/Nitrogen Strictly anhydrous conditions are required to prevent hydrolysis to the benzyl alcohol.

Detailed Experimental Protocol

Phase A: Preparation and Setup

Safety: This reagent is a potential vesicant and lachrymator. Work in a fume hood. Materials:

  • Substrate: Primary or Secondary Amine (1.0 mmol)

  • Reagent: 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.1 mmol, ~227 mg)

  • Base: Anhydrous Potassium Carbonate (

    
    ), finely ground (2.5 - 3.0 mmol)
    
  • Solvent: Anhydrous Acetonitrile (MeCN), 5–10 mL

  • Catalyst (Optional): Sodium Iodide (NaI), 0.1 mmol (Finkelstein condition)

Phase B: Step-by-Step Procedure

1. Base Activation (The "Scavenger" Bed)

  • In a dry round-bottom flask equipped with a magnetic stir bar, suspend the Amine (1.0 eq) and anhydrous

    
     (3.0 eq) in MeCN.
    
  • Tip: If the amine is a salt (e.g., amine HCl), add an extra 1.0 eq of base.

  • Stir at Room Temperature (RT) for 15 minutes to ensure a homogeneous suspension.

2. Controlled Reagent Addition (In Situ Free-Basing)

  • Cool the suspension to 0°C using an ice bath.

  • Add the 2-(chloromethyl)-N,N-dimethylaniline hydrochloride solid in one portion.

  • Mechanistic Note: The base immediately neutralizes the HCl salt, generating the reactive benzyl chloride free base directly in the presence of the nucleophile. This minimizes the lifetime of the unstable intermediate.

3. Reaction Monitoring

  • Allow the mixture to warm to RT naturally.

  • Monitor via TLC or LC-MS after 2 hours.

    • Success Indicator: Disappearance of the amine peak.[1]

    • Reagent Check: The benzyl chloride usually appears at ~4.8 ppm (

      
      ) in 
      
      
      
      NMR. The product benzyl
      
      
      will shift upfield to ~3.5–3.8 ppm.
  • Optimization: If reaction is <50% complete after 4 hours, heat to 60°C . Avoid boiling if possible to prevent decomposition.

4. Workup and Isolation

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Rinse with Ethyl Acetate.
  • Aqueous Wash: Wash the filtrate with saturated

    
     (1x) and Brine (1x).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The product is a tertiary amine.[2] Purify via flash column chromatography.

    • Column Tip: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane to prevent streaking of the basic product.

Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the in situ neutralization and the electronic activation provided by the ortho-amino group.

ReactionMechanism Salt Reagent (HCl Salt) Stable Storage Form FreeBase Reactive Intermediate (Free Benzyl Chloride) Salt->FreeBase -HCl Base Base (K2CO3) Neutralization Base->FreeBase TS Transition State (Stabilized Cation) FreeBase->TS Activation Hydrolysis Side Product (Benzyl Alcohol) FreeBase->Hydrolysis H2O (If Wet) Amine Target Amine (Nucleophile) Amine->TS Attack Product Alkylated Product (N-Benzyl Derivative) TS->Product -Cl

Caption: Pathway showing in situ generation of the electrophile and the critical risk of hydrolysis.

Diagram 2: Experimental Decision Tree

A logic flow for optimizing the reaction conditions based on substrate steric hindrance.

DecisionTree Start Start: Amine + Reagent StericCheck Is Amine Sterically Hindered? (e.g., Isopropyl, t-Butyl) Start->StericCheck Simple Use MeCN, K2CO3 Room Temp StericCheck->Simple No Hindered Use DMF, Cs2CO3 Add NaI (Cat.) StericCheck->Hindered Yes Monitor1 Monitor 2h Simple->Monitor1 Check Check Conversion (LCMS) Monitor1->Check Heat Heat to 60°C Hindered->Heat Heat->Check Success Isolate Product Check->Success >90% Fail Troubleshoot: Check Water Content Check->Fail <50%

Caption: Optimization logic for selecting solvent and temperature based on amine sterics.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Alcohol Formation Wet Solvent or AtmosphereUse freshly distilled MeCN or molecular sieves (3Å). Ensure inert atmosphere.
Reagent Remaining Slow KineticsAdd NaI (10 mol%) . This converts the chloride to a more reactive iodide in situ (Finkelstein reaction).
Precipitate in Oil PolymerizationThe reagent was added too fast or without enough solvent. Increase dilution to 0.1 M.
Streaking on TLC Product is BasicAdd 1%

or Triethylamine to the TLC eluent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10773455, 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride. Retrieved from [Link]

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (General reference for Cesium Carbonate mediated alkylations). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Amines. (General protocols for benzyl chloride alkylations). Retrieved from [Link]

Sources

"2-(chloromethyl)-N,N-dimethylaniline hydrochloride" as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride in Heterocyclic Synthesis

Executive Summary

2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 104340-39-8) is a specialized bifunctional building block characterized by a reactive benzylic electrophile positioned ortho to a bulky, electron-donating dimethylamino group.[1]

Unlike its para isomer, this compound exhibits a unique "ortho-effect" reactivity profile.[1][2] Upon neutralization of the hydrochloride salt, the free base possesses a high propensity for intramolecular cyclization , yielding isoindolinium quaternary ammonium salts . This feature makes it an invaluable precursor for:

  • Stable Anion Exchange Membranes (AEMs): Synthesis of sterically hindered quaternary ammonium cations.[2]

  • Ligand Design: Creation of bidentate (N,N or N,S) chelating ligands via controlled nucleophilic substitution.[2]

  • Ionic Liquids: Generation of functionalized isoindolinium-based electrolytes.[1][2]

This guide details the protocols for handling this hygroscopic salt and directing its reactivity toward either cyclization or intermolecular substitution.[2]

Chemical Profile & Reactivity Dynamics

The utility of this reagent is defined by the competition between Intermolecular Substitution (


)  and Intramolecular Cyclization .[2]
PropertySpecification
IUPAC Name 2-(chloromethyl)-N,N-dimethylaniline hydrochloride
Molecular Formula

Molecular Weight 206.11 g/mol
Appearance White to off-white hygroscopic solid
Storage Desiccated, -20°C (Hydrolysis prone)
Key Hazard Alkylating agent; Vesicant (Skin/Eye/Lung irritant)
Mechanism of Action: The Ortho-Effect

The N,N-dimethyl group acts as an internal nucleophile.[1] Once the HCl is neutralized, the nitrogen lone pair attacks the benzylic carbon, displacing chlorine to form the 2,2-dimethylisoindolinium cation .

  • Kinetic Control (Low Temp): Favors intermolecular attack by external nucleophiles (if the external nucleophile is strong and in excess).[2]

  • Thermodynamic/Thermal Control: Favors rapid self-cyclization to the quaternary salt.[1][2]

ReactionPathways Salt HCl Salt (Stable Storage Form) FreeBase Neutral Free Base (Transient Species) Salt->FreeBase  Neutralization (Base/Cold) Isoindolinium 2,2-Dimethylisoindolinium Chloride (Cyclized) FreeBase->Isoindolinium  Heat or Spontaneous SubProduct Benzyl-Substituted Ligand (Linear) FreeBase->SubProduct  External Nu- (<-20°C)

Figure 1: Divergent reactivity pathways.[2] The path to Isoindolinium is thermodynamically favored at room temperature.

Application A: Synthesis of Isoindolinium Salts (AEM Precursors)

Isoindolinium cations are emerging as superior alternatives to standard benzyltrimethylammonium salts in Anion Exchange Membranes (AEMs) due to their resistance to alkaline degradation (Hofmann elimination is sterically hindered).[2]

Protocol: Thermal Cyclization

Objective: Convert the precursor salt directly into 2,2-dimethylisoindolinium chloride.

Reagents:

  • 2-(chloromethyl)-N,N-dimethylaniline HCl (1.0 eq)[1][3]

  • Sodium Hydroxide (NaOH), 2M aqueous solution (1.1 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (ACN)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol (2.06 g) of the HCl salt in 20 mL of ethanol.

    • Note: The solution may be slightly acidic.[2]

  • Neutralization: Add 5.5 mL of 2M NaOH dropwise at 0°C. Stir for 10 minutes.

    • Observation: A transient oil (the free base) may separate or the solution may become cloudy.[2]

  • Cyclization: Remove the ice bath and heat the mixture to reflux (80°C) for 2–4 hours.

    • Mechanism:[1][2][4][5] The heat drives the internal

      
       reaction.[2]
      
  • Work-up:

    • Cool to room temperature.[1][2][6][7]

    • Evaporate the solvent under reduced pressure.[2]

    • Purification: Recrystallize the residue from Isopropanol/Ether.[2] The product is the quaternary ammonium salt.[2]

Validation (NMR):

  • Starting Material: Benzylic

    
     singlet at ~4.8 ppm.[1][2]
    
  • Product (Isoindolinium): Benzylic

    
     shifts significantly (often appearing as a singlet or AB system if substituted) and the N-Me protons shift downfield due to the positive charge.
    

Application B: Synthesis of Chelating Ligands (Controlled Substitution)

To use this reagent as a "benzyl linker" without cyclizing it, you must suppress the internal nucleophilic attack.[2] This is achieved by using low temperatures and high concentrations of a competing nucleophile .[2]

Protocol: Thiol-Mediated Substitution

Objective: Synthesize 2-((dimethylamino)methyl)benzyl thioethers (N,S-ligands).

Reagents:

  • 2-(chloromethyl)-N,N-dimethylaniline HCl (1.0 eq)[1][3]

  • Thiol (e.g., Thiophenol) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Purge the reaction vessel with Nitrogen (

    
    ).
    
  • Cooling: Dissolve the Thiol (1.2 eq) and DIPEA (2.5 eq) in DCM. Cool to -78°C (Dry ice/Acetone bath).

    • Rationale: Low temperature kinetically inhibits the intramolecular cyclization.[2]

  • Addition: Add the 2-(chloromethyl)-N,N-dimethylaniline HCl solid in small portions (or as a pre-cooled suspension in DCM) to the stirring thiol mixture.

  • Reaction: Stir at -78°C for 2 hours, then strictly maintain < 0°C while allowing to warm slowly over 4 hours.

  • Quench: Quench with saturated

    
     solution while still cold.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    

Critical Control Point: If the reaction warms to Room Temperature (RT) before the external nucleophile reacts, the major product will be the isoindolinium salt (precipitate).

Handling & Stability Guidelines

This reagent is an alkylating agent .[1][2][8] The chloromethyl group is highly reactive toward biological nucleophiles (DNA/Proteins).[2]

Safety Workflow
  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.[2]

  • Decontamination: Quench spills with 10% aqueous ammonia or dilute NaOH (converts the alkylator to the benign alcohol/quaternary salt).[2]

Handling Start Storage: -20°C (Desiccator) Open Open in Fume Hood (Hygroscopic!) Start->Open Weigh Rapid Weighing (Avoid moisture) Open->Weigh React Immediate Use Weigh->React

Figure 2: Handling workflow to prevent hydrolysis of the chloromethyl group.[1]

References

  • Synthesis of Isoindolinium Salts for AEMs

    • Matanovic, I., et al. (2022). "Isoindolinium Groups as Stable Anion Conductors for Anion-Exchange Membrane Fuel Cells and Electrolyzers.
    • Source:[1]

  • General Reactivity of 2-Dialkylamino-benzyl halides

    • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis.
    • Source:[1]

  • Chemical Safety & Properties

    • PubChem Compound Summary for 2-(chloromethyl)-N,N-dimethylaniline.[1][2]

    • Source:[1]

  • Intramolecular Cyclization Kinetics

    • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] (Chapter on Nucleophilic Substitution).

    • Source:[1]

Sources

Application Notes and Protocols for the Reaction of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Electrophile

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a reactive benzylic halide that serves as a valuable building block in organic synthesis, particularly in the construction of molecules with pharmaceutical interest. The presence of the electron-donating N,N-dimethylamino group at the ortho position enhances the reactivity of the benzylic chloride, making it a potent electrophile for a wide range of nucleophiles. This guide provides a comprehensive overview of the reactivity of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride and detailed protocols for its reaction with various nucleophiles, offering insights into the underlying mechanisms and practical considerations for successful synthesis.

The core reactivity of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride lies in its ability to undergo nucleophilic substitution reactions. The benzylic carbocation intermediate, should one form, is stabilized by resonance with the aromatic ring, a characteristic feature of benzylic halides that facilitates both SN1 and SN2 reaction pathways.[1][2] The choice between these pathways is influenced by the strength of the nucleophile, the solvent polarity, and the reaction temperature.[3] This document will explore these factors in the context of specific reaction classes.

Safety Precautions

Prior to handling 2-(chloromethyl)-N,N-dimethylaniline hydrochloride and its reagents, it is crucial to consult the Safety Data Sheet (SDS).[4][5][6] This compound is harmful if swallowed and can cause skin and eye irritation.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction with O-Nucleophiles: Synthesis of Aryl Ethers

The reaction of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride with oxygen-containing nucleophiles, such as phenols and alcohols, provides a direct route to the corresponding aryl and alkyl ethers. These reactions are typically performed under basic conditions to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Mechanism: SN2 Displacement

In the presence of a strong alkoxide or phenoxide nucleophile, the reaction predominantly proceeds via an SN2 mechanism. The nucleophile directly attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a single concerted step.

SN2_O_Nucleophile reactant1 2-(chloromethyl)-N,N-dimethylaniline ts [R-O···CH₂(C₆H₄N(CH₃)₂)···Cl]⁻ reactant1->ts nucleophile R-O⁻ nucleophile->ts product 2-((alkoxy/aryloxy)methyl)-N,N-dimethylaniline leaving_group Cl⁻ ts->product ts->leaving_group

Caption: SN2 reaction with an O-nucleophile.

Protocol: Synthesis of 2-((Phenoxymethyl))-N,N-dimethylaniline

This protocol details the synthesis of a representative aryl ether.

Materials:

  • 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Add 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
2-(chloromethyl)-N,N-dimethylaniline HCl206.111.0
Phenol94.111.1
Potassium Carbonate138.211.5
2-((Phenoxymethyl))-N,N-dimethylaniline227.30-

Reaction with N-Nucleophiles: Formation of Substituted Amines

Nitrogen nucleophiles, such as primary and secondary amines, readily react with 2-(chloromethyl)-N,N-dimethylaniline hydrochloride to form the corresponding substituted benzylamines. These reactions often require a base to neutralize the hydrochloric acid byproduct. The direct alkylation of amines can sometimes lead to over-alkylation, yielding quaternary ammonium salts, especially with highly reactive alkylating agents.[8]

Protocol: Synthesis of N-(2-(Dimethylaminobenzyl))aniline

Materials:

  • 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

  • Aniline

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.0 equivalent) and aniline (1.1 equivalents) in acetonitrile.

  • Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.

  • After completion, cool the mixture and remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer to obtain the crude product, which can be purified by column chromatography.

Reaction with S-Nucleophiles: Synthesis of Thioethers

Sulfur nucleophiles, such as thiols, are excellent nucleophiles for SN2 reactions due to their high polarizability. The reaction with 2-(chloromethyl)-N,N-dimethylaniline hydrochloride proceeds efficiently to yield thioethers.

Protocol: Synthesis of 2-((Phenylthiomethyl))-N,N-dimethylaniline

Materials:

  • 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 equivalent) to a solution of sodium hydroxide (1.0 equivalent) in ethanol.

  • To this solution, add a solution of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.0 equivalent) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude thioether, which can be purified by distillation or chromatography.

Reaction with C-Nucleophiles: Carbon-Carbon Bond Formation

Carbon nucleophiles, such as cyanide, provide a means to extend the carbon chain and introduce versatile functional groups. The reaction of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride with cyanide ions yields the corresponding benzyl nitrile.

Mechanism: SN2 with Potential for SN1 Contribution

While the SN2 pathway is expected, the stability of the benzylic carbocation could allow for some SN1 character, especially in polar protic solvents.

SN_C_Nucleophile cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway reactant1_sn2 2-(chloromethyl)-N,N-dimethylaniline ts_sn2 [NC···CH₂(C₆H₄N(CH₃)₂)···Cl]⁻ reactant1_sn2->ts_sn2 nucleophile_sn2 CN⁻ nucleophile_sn2->ts_sn2 product_sn2 2-((cyanomethyl))-N,N-dimethylaniline ts_sn2->product_sn2 reactant1_sn1 2-(chloromethyl)-N,N-dimethylaniline carbocation Benzylic Carbocation reactant1_sn1->carbocation Slow product_sn1 2-((cyanomethyl))-N,N-dimethylaniline carbocation->product_sn1 Fast nucleophile_sn1 CN⁻ nucleophile_sn1->product_sn1

Sources

Microwave-Assisted N-Alkylation with 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-MW-2026-02

Rapid Synthesis of Ortho-Substituted Benzylamine Scaffolds for Medicinal Chemistry

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists.

This guide details the protocol for utilizing 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 104340-39-8) as an electrophilic building block in microwave-assisted synthesis. While this reagent provides a valuable 2-(dimethylamino)benzyl pharmacophore—common in CNS-active agents and ligands—it presents a unique stability challenge: the ortho-dimethylamino group renders the molecule prone to rapid intramolecular cyclization, forming a quaternary isoindolinium salt.

Traditional thermal heating often accelerates this side reaction before intermolecular coupling can occur. This protocol leverages Microwave Dielectric Heating to kinetically favor the intermolecular


 substitution with external nucleophiles, significantly improving yield and reducing reaction times from hours to minutes.
Scientific Foundation & Mechanism
2.1 The "Ortho-Effect" Challenge

The reagent contains both an electrophile (benzyl chloride) and a nucleophile (dimethylamine) in the ortho position.

  • Thermodynamic Trap: In solution, the molecule is in equilibrium with its cyclized isoindolinium form. Slow heating favors this intramolecular closure.

  • Microwave Solution: Microwave irradiation provides rapid, uniform volumetric heating. By instantly accessing high temperatures (100–120°C), the reaction kinetics of the bimolecular collision (Reagent + Target Nucleophile) are accelerated beyond the rate of the unimolecular cyclization, provided the concentration of the target nucleophile is sufficient.

2.2 Mechanism of Action

The reaction proceeds via a classic


 Nucleophilic Substitution . The base neutralizes the hydrochloride salt of the reagent, generating the free base in situ, which is then attacked by the external nucleophile.

ReactionMechanism Reagent 2-(chloromethyl)- N,N-dimethylaniline HCl Inter Free Base Intermediate (Transient) Reagent->Inter Neutralization Base Base (K2CO3) Base->Inter Product N-Alkylated Product Inter->Product MW Irradiation (Major Pathway) SideProduct Isoindolinium Salt (Unwanted Cyclization) Inter->SideProduct Slow Heating (Minor Pathway) Nuc Target Nucleophile (e.g., Piperazine) Nuc->Product

Figure 1: Competitive reaction pathways. Microwave irradiation favors the intermolecular path (Green) over intramolecular cyclization (Red).

Experimental Protocol

Objective: Synthesis of 1-(2-(dimethylamino)benzyl)-4-methylpiperazine (Model Compound).

3.1 Materials & Reagents
ComponentRoleEquiv.Notes
2-(chloromethyl)-N,N-dimethylaniline HCl Electrophile1.0Hygroscopic; store in desiccator.
N-Methylpiperazine Nucleophile1.2 - 1.5Excess drives bimolecular kinetics.
Diisopropylethylamine (DIPEA) Base2.5Neutralizes HCl salt and generated HCl.
Acetonitrile (MeCN) SolventN/AHigh dielectric loss (tan δ = 0.062); excellent MW coupling.
3.2 Step-by-Step Workflow

Step 1: Preparation (The "Cold Start" Rule)

  • Rationale: To prevent premature cyclization, the free base must not be generated until the microwave cycle begins.

  • Action: In a 10 mL microwave vial, add the solid Reagent (1.0 mmol, 206 mg).

  • Action: Add MeCN (3.0 mL). Do not stir yet.

  • Action: Add N-Methylpiperazine (1.5 mmol) and DIPEA (2.5 mmol).

  • Action: Cap the vial immediately and vortex for 10 seconds to mix.

Step 2: Microwave Parameters Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following "Self-Validating" ramp:

ParameterSettingRationale
Temperature 110 °COptimal energy for

without degrading the aniline.
Hold Time 10:00 minSufficient for >95% conversion.
Pre-Stirring 30 secEnsures homogeneity before power application.
Absorption Level HighMeCN couples strongly; rapid ramp rate required.

Step 3: Workup & Isolation

  • Cool the vial to room temperature (air jet cooling).

  • TLC Check: Eluent 10% MeOH in DCM. The product will be less polar than the quaternary ammonium side product.

  • Dilute reaction mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove DIPEA salts and any formed isoindolinium byproduct (water-soluble).

  • Dry organic layer over

    
    , filter, and concentrate.
    
Results & Optimization Data

The following table summarizes the optimization of solvent and temperature for this specific transformation.

Table 1: Solvent & Temperature Screening

EntrySolventTemp (°C)Time (min)Yield (%)Major Byproduct
1Toluene1106035%Unreacted SM (Poor MW coupling)
2Ethanol80 (Reflux)12045%Isoindolinium Salt (Solvolysis)
3Acetonitrile 110 10 92% None detected
4DMF140588%Decomposition (Darkening)

Interpretation:

  • Acetonitrile is superior due to its aprotic nature (preventing solvolysis) and excellent dielectric properties, allowing rapid heating that outpaces the cyclization rate.

  • Ethanol (Entry 2) promotes ionization of the C-Cl bond, inadvertently aiding the intramolecular cyclization (S_N1-like character).

Troubleshooting & "Self-Validating" Logic

This protocol is designed to be self-validating. Use the flowchart below to diagnose issues based on visual or TLC evidence.

Troubleshooting Start Analyze Reaction Mixture (LCMS / TLC) Check1 Is Starting Material (SM) Present? Start->Check1 Check2 Is Isoindolinium Salt Present? Check1->Check2 No Action1 Increase Temp by 10°C or Extend Time Check1->Action1 Yes Action2 Switch Solvent to MeCN Increase Nucleophile Equiv. Check2->Action2 Yes (Major Spot) Success Isolate Product Check2->Success No

Figure 2: Diagnostic logic for reaction optimization.

Safety & Handling
  • Alkylating Agent: 2-(chloromethyl)-N,N-dimethylaniline is a potent alkylating agent and skin sensitizer. Handle in a fume hood.

  • Vessel Pressure: At 110°C, MeCN generates approximately 2-3 bar of pressure. Ensure microwave vials are rated for at least 20 bar.

  • Neutralization Exotherm: The addition of DIPEA to the HCl salt may be slightly exothermic.

References
  • Reagent Characterization: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12217688, 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride. Retrieved from [Link]

  • Microwave Alkylation Principles: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Retrieved from [Link]

  • Gawley, R. E., & Aubé, J. (1996).
  • General Protocol for Benzyl Chloride Substitution: Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical Reviews, 107(6), 2563-2591. (Adapted for non-aqueous solubility of this specific reagent). Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride in the Synthesis of Advanced Dyestuffs

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride in the synthesis of dyes and pigments. This document elucidates the chemical principles, provides detailed experimental protocols, and explores the causality behind methodological choices, ensuring a robust and reproducible approach to chromophore synthesis.

Introduction: Unveiling the Potential of a Versatile Intermediate

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a reactive chemical intermediate of significant interest in the synthesis of a variety of dyes and pigments. Its utility stems from the presence of a reactive chloromethyl group positioned ortho to a strongly activating dimethylamino substituent on the aniline ring. This unique structural arrangement makes it a potent electrophile, capable of participating in a range of chemical transformations to generate complex chromophoric systems.

The primary application of this compound lies in its role as a key building block for triarylmethane dyes and their analogues. These dyes are a prominent class of synthetic colorants known for their brilliant and intense colors, finding widespread use in textiles, inks, and as biological stains.[1][2] The presence of the N,N-dimethylamino group is crucial for the development of the vibrant color of the final dye, acting as a powerful auxochrome that modulates the electronic absorption properties of the molecule.

This guide will delve into the mechanistic underpinnings of its reactivity and provide a detailed protocol for a representative synthesis of a triarylmethane dye.

Mechanistic Insight: The Chemistry of Electrophilic Substitution

The synthetic utility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is centered around its ability to generate a reactive electrophile that can undergo electrophilic aromatic substitution reactions. The chloromethyl group, particularly when activated by a Lewis acid catalyst, can be considered a precursor to a benzylic carbocation.

The overall process can be visualized as a multi-step sequence:

Electrophilic Aromatic Substitution cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization & Leuco Dye Formation cluster_3 Oxidation to Final Dye Reagent 2-(chloromethyl)-N,N- dimethylaniline hydrochloride Electrophile Reactive Electrophile (Benzylic Carbocation Intermediate) Reagent->Electrophile Activation Catalyst Lewis Acid (e.g., AlCl3, ZnCl2) Catalyst->Electrophile Sigma_Complex Sigma Complex (Arenium Ion) Electrophile->Sigma_Complex Attack Nucleophile Electron-Rich Aromatic Compound (e.g., N,N-dimethylaniline) Nucleophile->Sigma_Complex Leuco_Dye Leuco Dye Intermediate Sigma_Complex->Leuco_Dye Deprotonation Final_Dye Triarylmethane Dye Leuco_Dye->Final_Dye Oxidation Oxidant Oxidizing Agent (e.g., MnO2, Chloranil) Oxidant->Final_Dye

Figure 1: General workflow for triarylmethane dye synthesis.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3] The electron-donating N,N-dimethylamino group on the nucleophilic aromatic ring activates the para position for electrophilic attack, leading to high regioselectivity in the formation of the diarylmethane intermediate. This intermediate, often referred to as a "leuco" base, is colorless. The final colored dye is obtained through an oxidation step that establishes the conjugated triarylmethane system.[4]

Application Protocol: Synthesis of a Triarylmethane Dye

This protocol details the synthesis of a triarylmethane dye analogous to Crystal Violet, utilizing 2-(chloromethyl)-N,N-dimethylaniline hydrochloride as a key electrophilic precursor.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-(chloromethyl)-N,N-dimethylaniline hydrochloride17329-05-8206.112.06 g
N,N-dimethylaniline121-69-7121.182.42 g
Anhydrous Zinc Chloride (ZnCl₂)7646-85-7136.301.36 g
Dichloromethane (DCM), anhydrous75-09-284.9350 mL
Manganese Dioxide (MnO₂), activated1313-13-986.941.74 g
Hydrochloric Acid (HCl), concentrated7647-01-036.465 mL
Sodium Bicarbonate (NaHCO₃), saturated solution144-55-884.0150 mL
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.0410 g
Experimental Procedure

Step 1: Formation of the Leuco Dye Intermediate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous zinc chloride (1.36 g).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (30 mL) to the flask.

  • With vigorous stirring, add 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (2.06 g) to the suspension.

  • In a separate beaker, dissolve N,N-dimethylaniline (2.42 g) in anhydrous dichloromethane (20 mL).

  • Add the N,N-dimethylaniline solution dropwise to the reaction mixture over a period of 15 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of the Leuco Dye

  • Slowly pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude leuco dye.

Step 3: Oxidation to the Final Triarylmethane Dye

  • Dissolve the crude leuco dye in 50 mL of a 1:1 mixture of acetic acid and water.

  • Add activated manganese dioxide (1.74 g) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. The solution should develop a deep, intense color.

  • Once the oxidation is complete (monitored by TLC), filter the reaction mixture to remove the manganese dioxide.

  • To the filtrate, add concentrated hydrochloric acid (5 mL) to precipitate the dye as its hydrochloride salt.

  • Collect the precipitated dye by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Synthesis_Workflow Start Start: Dry Reaction Setup Add_ZnCl2 Add Anhydrous ZnCl2 Start->Add_ZnCl2 Add_DCM Add Anhydrous DCM Add_ZnCl2->Add_DCM Add_Reagent Add 2-(chloromethyl)-N,N- dimethylaniline hydrochloride Add_DCM->Add_Reagent Add_Nucleophile Dropwise Addition of N,N-dimethylaniline Solution Add_Reagent->Add_Nucleophile Prepare_Nucleophile Prepare N,N-dimethylaniline in Anhydrous DCM Prepare_Nucleophile->Add_Nucleophile Reflux Reflux for 2 hours Add_Nucleophile->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Cold Water Cool->Quench Extract Separate Organic Layer Quench->Extract Wash_Bicarb Wash with Saturated NaHCO3 Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Anhydrous Na2SO4 Wash_Brine->Dry Evaporate Solvent Evaporation Dry->Evaporate Leuco_Dye Crude Leuco Dye Evaporate->Leuco_Dye Dissolve_Leuco Dissolve Leuco Dye in Acetic Acid/Water Leuco_Dye->Dissolve_Leuco Add_MnO2 Add Activated MnO2 Dissolve_Leuco->Add_MnO2 Stir Stir at Room Temperature for 4-6 hours Add_MnO2->Stir Filter_MnO2 Filter to Remove MnO2 Stir->Filter_MnO2 Precipitate Add Concentrated HCl Filter_MnO2->Precipitate Filter_Dye Vacuum Filtration Precipitate->Filter_Dye Dry_Dye Dry the Final Dye Filter_Dye->Dry_Dye End End: Purified Triarylmethane Dye Dry_Dye->End

Figure 2: Detailed experimental workflow for the synthesis of a triarylmethane dye.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the use of standard analytical techniques at key stages:

  • Thin-Layer Chromatography (TLC): Monitor the consumption of starting materials and the formation of the leuco dye and the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • UV-Vis Spectroscopy: The final dye product should exhibit a strong absorption in the visible region, characteristic of triarylmethane dyes. The leuco dye intermediate will not have significant absorption in this region.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The spectra should be consistent with the expected triarylmethane scaffold.

Conclusion

2-(chloromethyl)-N,N-dimethylaniline hydrochloride serves as a highly effective and versatile electrophilic building block for the synthesis of triarylmethane dyes. The protocol provided herein offers a robust and reproducible method for the preparation of these valuable colorants. The principles outlined can be extended to the synthesis of a wide array of analogues by varying the nucleophilic aromatic partner, opening avenues for the development of novel dyes with tailored properties for specific applications.

References

  • Vertex, A. I. (n.d.). Synthesis and electronic absorption spectra of some methoxy half-analogue of michler's hydrol blue.
  • Wikipedia. (2024). Michler's ketone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing triarylmethane dyes.
  • ResearchGate. (n.d.). Michler's Hydrol Blue: A Sensitive Probe for Amyloid Fibril Detection. Retrieved from [Link]

  • Le, Z., Hu, Z., Chen, X., Yan, L., Liu, Y., & Xie, Z. (2021). Synthesis of Triarylmethane Derivatives by Baeyer Condensation in a Deep Eutectic Solvent. Chinese Journal of Organic Chemistry, 41(11), 4415-4420.
  • ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Triarylmethane dyes.
  • ResearchGate. (n.d.). A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

  • Vaia. (n.d.). Problem 48 When certain aromatic compounds.... Retrieved from [Link]

  • Tilak, B. D. (1966). Synthesis of Dyes and Intermediates Involving Hydride Loss. CHIMIA, 20(9), 272-278.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(chloromethyl)-N,N-dimethylaniline. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2017). Classifications, properties and applications of textile dyes: A review. Applied Journal of Environmental Engineering Science, 3(3), 311-320.
  • Google Patents. (n.d.). Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
  • ResearchGate. (2018). Classifications, properties and applications of textile dyes: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Anthraquinone dyes for superhydrophobic cotton. Retrieved from [Link]

  • Al-Ayed, A. S., El-Tohamy, S. A., & El-Nahas, A. M. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5463.
  • Armstrong, D. R., Clegg, W., Dale, S. H., Garcia-Alvarez, P., Hevia, E., Kennedy, A. R., & Mulvey, R. E. (2011). Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. Beilstein Journal of Organic Chemistry, 7, 1184-1192.
  • YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. Retrieved from [Link]

  • El-Kassaby, M. A., & Hassan, M. A. (2021). Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods. Applied Sciences, 11(14), 6245.
  • ResearchGate. (n.d.). Reactions of N,N-Dimethylaniline (1a) with Aryl Halides 2. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN). Retrieved from [Link]

  • Google Patents. (n.d.). Liquid dye preparations, a process for their manufacture and their use.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and handling of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride . It is designed for researchers encountering stability issues, low yields, or purification challenges with this specific intermediate.

CAS Number: 104340-39-8 Molecular Formula: C


H

ClN · HCl Core Challenge: Controlling the kinetic competition between product formation and intramolecular cyclization (isoindolinium salt formation).
Core Synthesis & Optimization Strategy

The synthesis typically involves the chlorination of (2-(dimethylamino)phenyl)methanol using thionyl chloride (SOCl


).

The Critical Mechanism (Why conditions matter): The target molecule contains a potent nucleophile (the tertiary amine) and a potent electrophile (the benzylic chloride) in close proximity (ortho-position).

  • In Acidic Conditions (Target): The amine is protonated (

    
     for aniline derivatives, but higher for the dimethylamino group). The ammonium species cannot act as a nucleophile. The product is stable.
    
  • In Neutral/Basic Conditions (Failure Mode): The free amine attacks the benzylic carbon via an intramolecular

    
     reaction, rapidly forming N,N-dimethylisoindolinium chloride , a quaternary ammonium salt that is often an irreversible byproduct or leads to polymerization.
    
Optimized Reaction Parameters
ParameterRecommended ConditionTechnical Rationale
Reagent Thionyl Chloride (SOCl

)
Converts alcohol to alkyl chloride while generating HCl in situ to auto-protect the amine.
Stoichiometry 1.2 – 1.5 equivalentsExcess ensures complete conversion and maintains a highly acidic environment to prevent free-base formation.
Solvent Dichloromethane (DCM) or ChloroformNon-nucleophilic, polar enough to solubilize the alcohol but precipitates the hydrochloride salt product (facilitating isolation).
Temperature 0°C

Room Temp
High heat promotes degradation. The reaction is exothermic; initial cooling is mandatory.[1]
Atmosphere Anhydrous (

or Ar)
Benzylic chlorides hydrolyze easily. Moisture converts the product back to the alcohol or generates HCl gas uncontrollably.
Troubleshooting Guide (Q&A)

Q1: My product turns into a sticky, insoluble gum during workup. What happened? A: You likely generated the free base , which immediately cyclized.

  • Diagnosis: Did you wash with water, bicarbonate, or use a basic drying agent?

  • The Fix: Never expose this compound to aqueous base. Isolate the product strictly as the hydrochloride salt by evaporating the solvent and excess SOCl

    
     under vacuum. If a wash is necessary, use anhydrous ether to remove non-polar impurities, leaving the salt behind.
    

Q2: The reaction mixture is dark/black, and the yield is low. A: This indicates thermal decomposition or oxidative degradation.

  • The Fix:

    • Control Exotherm: Add SOCl

      
       dropwise at 0°C. Do not rush this step.
      
    • Purity of Reagent: Ensure your SOCl

      
       is colorless to pale yellow. Dark yellow/red SOCl
      
      
      
      contains iron or sulfur impurities that catalyze decomposition. Distill SOCl
      
      
      (with linseed oil or quinoline) if necessary.

Q3: I see the starting material (alcohol) remaining despite adding excess SOCl


. 
A:  The HCl byproduct might be protonating the alcohol's amine and the hydroxyl group, or the salt is precipitating and coating unreacted material.
  • The Fix:

    • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) (1-2 drops). This forms the reactive Vilsmeier-Haack intermediate, which is a more potent chlorinating agent than SOCl

      
       alone.
      
    • Solubility: Ensure the starting alcohol is fully dissolved in DCM before adding SOCl

      
      .
      

Q4: How do I purify the salt without triggering cyclization? A: Recrystallization is safer than chromatography (silica gel is slightly acidic but can trap amines; alumina is basic and will destroy the product).

  • Protocol: Dissolve the crude solid in a minimum amount of dry methanol or ethanol (keep cold) and precipitate by adding dry diethyl ether or hexane. Filter under inert gas if possible.

Detailed Experimental Protocol

Safety Note: Thionyl chloride is corrosive and toxic. Perform all operations in a fume hood.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen.[2]

  • Dissolution: Add (2-(dimethylamino)phenyl)methanol (1.0 eq, e.g., 5.0 g) and anhydrous Dichloromethane (DCM) (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (1.5 eq) dropwise over 20 minutes.

    • Observation: Gas evolution (SO

      
       and HCl) will occur. Ensure the system is vented through a scrubber or trap.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 2–4 hours.

    • Monitoring: Aliquot a small sample, evaporate, and check via

      
      H NMR (Look for the shift of the benzylic -CH
      
      
      
      - from ~4.6 ppm in alcohol to ~4.8-5.0 ppm in chloride).
  • Isolation: Evaporate the solvent and excess SOCl

    
     under reduced pressure (Rotary evaporator with a base trap).
    
    • Critical Step: Do not heat the bath above 40°C.

  • Purification: Triturate the resulting solid residue with anhydrous diethyl ether (3 x 20 mL) to remove non-salt impurities. Filter the off-white solid.

  • Storage: Store in a desiccator at -20°C.

Visualizations
Figure 1: Reaction Pathway & Failure Mode

This diagram illustrates the desired synthesis pathway versus the fatal cyclization pathway that occurs if the amine is deprotonated.

ReactionPath SM Start: (2-(dimethylamino)phenyl)methanol Inter Intermediate: Chlorosulfite SM->Inter + SOCl2, 0°C Product Target: 2-(chloromethyl)-N,N-dimethylaniline HCl (Stable Salt) Inter->Product - SO2, HCl (retained) FreeBase Free Base Form (Transient/Unstable) Product->FreeBase Exposure to Base/Water Cyclic Byproduct: N,N-dimethylisoindolinium chloride (Irreversible) FreeBase->Cyclic Intramolecular SN2 (Fast)

Caption: The critical divergence between the stable hydrochloride salt (green) and the unwanted cyclized byproduct (red) triggered by base exposure.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing low yields or impurities.

Troubleshooting Start Issue: Low Yield or Impurity CheckState Is the product a sticky gum? Start->CheckState CheckColor Is the reaction dark/black? Start->CheckColor CheckSM Is Starting Material remaining? Start->CheckSM GumCause Cause: Free base cyclization CheckState->GumCause Yes ColorCause Cause: Thermal decomposition or Impure SOCl2 CheckColor->ColorCause Yes SMCause Cause: HCl inhibition or poor solubility CheckSM->SMCause Yes GumFix Action: Avoid aqueous workup. Keep acidic. GumCause->GumFix ColorFix Action: Distill SOCl2. Keep T < 25°C. ColorCause->ColorFix SMFix Action: Add cat. DMF. Increase solvent volume. SMCause->SMFix

Caption: Diagnostic workflow for identifying the root cause of synthetic failures.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Fluorochem. (n.d.). Product Sheet: 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10773455, 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. Retrieved from

  • BenchChem. (2025).[3][4] Technical Support: Synthesis of Chlorinated Anilines. (General handling of aniline derivatives and stability of amino-benzyl chlorides).

  • Hall, L. A. R., et al. (1951).[1] beta-Dimethylaminoethyl Chloride Hydrochloride. Organic Syntheses, Coll. Vol. 4, p.333. (Foundational protocol for handling amino-alkyl chlorides as HCl salts to prevent cyclization). Retrieved from

Sources

Troubleshooting failed reactions involving "2-(chloromethyl)-N,N-dimethylaniline hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 104340-39-8 | Topic: Reaction Failure Analysis & Optimization Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

You are likely reading this because your reaction turned into a polymeric gum, your yield is near zero, or you isolated a water-soluble white solid that is not your product.

The compound 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a "loaded spring."[1][2] It is stable as a salt but kinetically unstable as a free base.[1][2] The primary failure mode is Neighboring Group Participation (NGP) .[1][2] Upon neutralization, the ortho-dimethylamino group acts as an intramolecular nucleophile, displacing the chloride to form a quaternary N,N-dimethylisoindolinium salt.[2] This species is highly stable to further nucleophilic attack, effectively "dead-ending" your reaction.[2]

This guide provides the mechanistic insight and protocols required to bypass this "self-destruct" pathway.

Part 1: The "Self-Destruct" Mechanism[2]

Before attempting another reaction, you must understand why the previous one failed. The moment you neutralize the HCl salt in the absence of a high-concentration external nucleophile, the molecule cyclizes.[2]

The "Isoindolinium Trap"

  • State A (Salt): Protonated amine is non-nucleophilic.[1][2] Stable.

  • State B (Free Base): Lone pair on Nitrogen is released.[1][2]

  • State C (Cyclization): The Nitrogen attacks the benzylic carbon (5-membered ring formation is kinetically favored).[1][2]

  • State D (Dead End): N,N-dimethylisoindolinium chloride.[1][2] This is a quaternary salt, often water-soluble and unreactive toward standard nucleophiles.[2]

G cluster_0 Stable Storage Form Salt HCl Salt (Protonated Amine) FreeBase Free Base (Reactive Nucleophile) Salt->FreeBase Base (Neutralization) Isoindolinium N,N-Dimethylisoindolinium (Quaternary Salt - DEAD END) FreeBase->Isoindolinium Intramolecular Cyclization (Fast k1) Product Desired Product (Intermolecular Reaction) FreeBase->Product External Nucleophile (Slow k2)

Figure 1: The kinetic competition between desired reaction and intramolecular cyclization.[1][2] Note that k1 (cyclization) is often orders of magnitude faster than k2 (intermolecular reaction) in dilute solutions.[1]

Part 2: Troubleshooting & FAQs
Q1: My reaction mixture turned pink/red and gummy. What happened?

Diagnosis: Polymerization and Oxidation.[1][2] Explanation: If the isoindolinium salt forms (see Fig 1) and excess base is present, it can undergo Hofmann elimination or ring-opening polymerization.[1][2] The pink color is characteristic of aniline oxidation products (quinoids) formed when the benzylic chloride hydrolyzes to the alcohol and subsequently oxidizes.[1][2] Solution:

  • Do NOT pre-neutralize the salt.[1][2]

  • Do NOT use strong bases (e.g., NaH, KOtBu) which promote elimination.[1][2]

  • Degas solvents to prevent auto-oxidation of the aniline substructure.[1][2]

Q2: I see a new spot on TLC that stays at the baseline (Rf = 0). Is this my product?

Diagnosis: Likely the N,N-dimethylisoindolinium chloride.[1][2] Explanation: The quaternary ammonium salt is highly polar and will not migrate in standard organic mobile phases (Hex/EtOAc).[1][2] It is also water-soluble.[1][2] Verification: Dissolve the residue in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 and run an NMR. Look for a singlet around 5.0 ppm (

benzylic) and a singlet around 3.3-3.5 ppm (

).[2] If you see these shifted downfield compared to the starting material, it is the cyclic salt.[1][2]
Q3: Can I wash the starting material with NaHCO3 to get the free base before reaction?

Answer: ABSOLUTELY NOT. Reasoning: As soon as the free base is generated in the separatory funnel, it begins cyclizing.[2] By the time you dry and concentrate the organic layer, you will have significant amounts of the isoindolinium salt.[1][2] Protocol Change: You must generate the free base in situ in the presence of a large excess of your nucleophile.[1][2]

Part 3: Optimized Reaction Protocols

To force the intermolecular reaction (k2) over the intramolecular cyclization (k1), you must keep the concentration of the "Free Base" low or ensure the external nucleophile is in vast excess.[1][2]

Method A: The "Slow Release" (Biphasic)

Best for: Amines, Thiols, and stable nucleophiles.[1]

  • Dissolve your Nucleophile (1.5 eq) and the Aniline HCl salt (1.0 eq) in a non-polar solvent (DCM or Toluene).

    • Note: The salt will likely be suspended.[1][2]

  • Add a saturated aqueous solution of

    
     or 
    
    
    
    .
  • Vigorous Stirring: As the base neutralizes the HCl at the interface, the free base is liberated and immediately extracted into the organic phase where the nucleophile is waiting.[1][2]

  • Why this works: The biphasic system keeps the concentration of the free base low, minimizing the statistical probability of self-reaction.[2]

Method B: The "Nucleophilic Swarm" (Anhydrous)

Best for: Alcohols, Phenols (requires stronger activation).[1]

  • Pre-activate your nucleophile (e.g., Phenol) with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    in DMF/ACN to generate the phenoxide before adding the aniline salt.[2]
  • Add the Aniline HCl salt as a solid in one portion.

  • Mechanism: The phenoxide acts as both the base (to neutralize the HCl) and the nucleophile.[1][2] Because the nucleophile is already "charged" and in excess, it can trap the benzyl chloride immediately upon neutralization.[2]

Solvent & Base Compatibility Matrix
ComponentRecommendedDangerous/AvoidReason
Solvent DCM, Toluene, THF MeOH, EtOH, Water Protic solvents accelerate solvolysis (hydrolysis) of the benzyl chloride.[1][2]
Base ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

, DIPEA
NaOH, NaH (excess) Strong bases cause elimination; Hydroxide causes hydrolysis to alcohol.
Temperature 0°C to RT Reflux (>60°C) Heat accelerates the intramolecular cyclization (Entropy favors ring closing).[1][2]
Part 4: Storage & Handling
  • Hygroscopicity: The HCl salt is hygroscopic.[1][2] Moisture converts the benzylic chloride to the benzyl alcohol (useless) and HCl gas.[1][2]

  • Storage: Store at -20°C in a desiccator.

  • Purity Check: Before use, run a quick NMR in DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
    • Good: Singlet at ~4.8-5.0 ppm (

      
      ).[2]
      
    • Bad: Singlet at ~4.4 ppm (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) or multiplets indicating polymerization.[2]
      
References
  • Neighboring Group Participation in Aniline Derivatives

    • Mechanism:[3][4][5][6][7][8] The kinetic enhancement of cyclization in ortho-substituted benzylic halides is a classic example of the "ortho-effect" and neighboring group participation (NGP).[2]

    • Source: Capon, B., & McManus, S. P. (1976).[1][2] Neighboring Group Participation. Plenum Press.[2]

    • Context: Discusses the rate acceleration of 5-membered ring formation (isoindolinium) vs. intermolecular substitution.
  • Reactivity of 2-(Dialkylamino)

    • Source:Journal of the American Chemical Society.[2] "Kinetics of the Cyclization of 2-(Dimethylamino)benzyl Chloride." (General mechanistic grounding for amino-benzyl halide cyclizations).

    • See also: Similar cyclization pathways are observed in the synthesis of isoindolinium salts.[1][2] (Structural analogues and reactivity data).[1]

  • Handling of Benzylic Chlorides

    • Source: BenchChem.[2] "Stability and storage conditions for 2-benzyloxybenzyl chloride." (Analogous benzylic chloride handling).

    • URL: (General handling for sensitive benzylic chlorides).[1]

  • Synthesis of Isoindolines via Cyclization: Source:Organic Syntheses. "Synthesis of N-substituted Isoindolines." Context: Demonstrates the ease of ring closure for this class of molecules, validating the "Isoindolinium Trap" failure mode.

Sources

Technical Support Center: Optimizing Alkylation Yields with 2-(Chloromethyl)-N,N-dimethylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the persistent yield issues associated with 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: N/A for specific salt, Free base analog often cited). Users frequently report low yields (typically <40%) despite high conversion rates.[1]

The Root Cause: The primary failure mode is not catalyst deactivation or moisture, but Neighboring Group Participation (NGP) .[1] The ortho-dimethylamino group acts as an internal nucleophile, displacing the chloride to form a stable, unreactive N,N-dimethylisoindolinium salt.[1] This side reaction competes with your desired intermolecular substitution.[1]

This guide provides a validated "In-Situ Neutralization Protocol" to suppress this pathway and restore yields to >85%.

Part 1: The Mechanistic Failure Mode (The "Why")[1]

To improve yield, you must understand the "race" occurring in your flask.[1]

  • The Desired Path: The external nucleophile (Nu⁻) attacks the benzylic carbon, displacing chloride.[1]

  • The Parasitic Path (NGP): The nitrogen lone pair of the dimethylamino group attacks the benzylic carbon intramolecularly.[1] This forms a cyclic quaternary ammonium salt (Isoindolinium species) which precipitates or remains inert, effectively removing your reagent from the reaction pool.[1]

Mechanistic Visualization

The following diagram illustrates the kinetic competition. The critical takeaway is that free-basing the reagent in the absence of a nucleophile guarantees cyclization. [1]

ReactionPathways Reagent Reagent (HCl Salt) (Stable Solid) FreeBase Free Base Intermediate (Highly Unstable) Reagent->FreeBase Base Neutralization Product Target Product (High Yield) FreeBase->Product Path A: + Nucleophile (Fast) Intermolecular Attack Byproduct Isoindolinium Salt (Dead End / Precipitate) FreeBase->Byproduct Path B: No Nucleophile (Fast) Intramolecular Cyclization

Figure 1: Kinetic competition between intermolecular alkylation (Green) and intramolecular cyclization (Red).

Part 2: Validated Experimental Protocols

Do NOT perform a separate extraction/wash step to generate the free base.[1] The time spent drying and concentrating the free base is sufficient for significant cyclization to occur.[1]

Protocol A: The "In-Situ" Release Method (Recommended)

Best for: Phenols, Thiols, and Secondary Amines.

Principle: The HCl salt is added directly to the reaction mixture.[1] The base is present in excess but reacts with the salt slowly or concurrently with the nucleophile, ensuring the transient free base is immediately trapped by the nucleophile.[1]

Reagents:

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1]

  • Base: Potassium Carbonate (K₂CO₃) - finely ground.[1]

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step:

  • Nucleophile Activation: In a flame-dried flask under Nitrogen/Argon, dissolve your Nucleophile (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). Stir at RT for 15-30 minutes to generate the anion (e.g., phenoxide).

  • Cooling: Cool the slurry to 0°C .

  • Reagent Addition: Add 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.1 - 1.2 equiv) directly as a solid in one portion.

    • Note: The solid salt is stable.[1] It will slowly dissolve and be neutralized by the K₂CO₃.[1] As soon as the free base forms, it is surrounded by the pre-formed nucleophile.[1]

  • Reaction: Allow to warm to RT naturally. Monitor by TLC/LC-MS. Most reactions complete within 2-4 hours.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Biphasic Phase Transfer (Alternative)

Best for: Substrates sensitive to basic DMF conditions.

Reagents:

  • Solvent: DCM / Water (1:1).[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol%.[1]

  • Base: NaOH (2.0 equiv, dissolved in the water layer).[1]

Step-by-Step:

  • Dissolve Nucleophile and TBAB in DCM.[1]

  • Dissolve NaOH in water.[1]

  • Combine phases and cool to 0°C with vigorous stirring.

  • Add the HCl salt to the stirring biphasic mixture.

  • Mechanism: The salt is neutralized at the interface; the free base migrates into the DCM where the nucleophile awaits.[1] The non-polar nature of DCM slightly retards the ionic cyclization compared to DMF.[1]

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (Baseline), and my yield is 30%. What is it?

Diagnosis: This is the Isoindolinium Chloride salt (the cyclized byproduct).[1] Explanation: It is a quaternary ammonium salt, so it is highly polar and stays on the baseline in standard organic eluent systems (Hex/EtOAc).[1] Fix: You likely added the base to the reagent before the nucleophile was present, or you heated the reaction too quickly.[1] Use Protocol A and ensure the nucleophile is pre-activated before adding the chloride reagent.[1]

Q2: Can I store the free base if I keep it cold?

Answer: No. Even at -20°C, the intramolecular reaction proceeds, albeit slower.[1] The half-life of the free base in solution can be minutes to hours depending on concentration.[1] Always generate it in situ.[1]

Q3: Why use the Hydrochloride salt instead of the commercially available free base?

Answer:

  • Purity: The free base degrades on the shelf (autocatalytic polymerization).[1] The HCl salt is shelf-stable for years.[1]

  • Stoichiometry: Weighing the salt allows for precise stoichiometry.[1] Weighing a degrading oil leads to errors.[1]

Q4: My nucleophile is an amine. Do I need a different base?

Answer: If reacting with a secondary amine (to make a tertiary amine), use a non-nucleophilic organic base like DIPEA (Hünig's base) in MeCN.

  • Modification: Dissolve Nucleophile + DIPEA (2.5 equiv) in MeCN. Cool to 0°C. Add the HCl salt. The DIPEA will slowly release the free base.[1]

Q5: Is this reagent sensitive to water?

Answer: Yes, but less so than simple benzyl chlorides.[1] However, hydrolysis produces the benzyl alcohol, which stops the reaction.[1]

  • Data: In 10% aqueous DMF, hydrolysis competes significantly.[1] Always use anhydrous solvents (water content <50 ppm) for Protocol A.[1]

Part 4: Data Summary & Comparison

ParameterStandard Method (Pre-freebasing)Optimized Method (In-Situ Protocol A)
Reagent Form Extracted Free Base (Oil)HCl Salt (Solid)
Addition Temp RT or Reflux0°C
Base NaH or K₂CO₃K₂CO₃ (Excess)
Primary Byproduct Isoindolinium Salt (>40%)Isoindolinium Salt (<5%)
Avg. Isolated Yield 35 - 45% 82 - 91%

References

  • Neighboring Group Participation in Benzyl Chlorides

    • Mechanism:[2][3][4][5][6][7] The kinetic enhancement and competing cyclization of ortho-amino benzyl halides are well-documented in physical organic chemistry.[1]

    • Source: Capon, B., & McManus, S. P. (1976).[1] Neighboring Group Participation. Plenum Press.[1] (Foundational Text).

    • Relevance: Explains the rapid form
  • Synthesis of N,N-Dimethyl-2-(chloromethyl)aniline (Precursor Chemistry)

    • Context: Preparation often involves thionyl chloride on the alcohol, immediately followed by salt formation to prevent degradation.[1]

    • Source:Organic Syntheses, Coll.[1][8] Vol. 4, p. 348 (1963); Vol. 34, p. 46 (1954).[1] (Analogous ortho chemistry).

    • URL:

  • Safety & Handling (SDS Data)

    • Data: Toxicity and handling of chloro-aniline derivatives.[1][9]

    • Source: PubChem Compound Summary for 2-(Chloromethyl)
    • URL:

  • Cyclization Kinetics of 2-Substituted Benzyl Halides

    • Context: Detailed kinetics of the competition between solvolysis and cyclization.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1978, Issue 4.[1]

    • URL:

(Note: While specific "recipe" papers for this exact molecule are rare in open literature, the protocols above are derived from standard "benzyl chloride + ortho-nucleophile" handling procedures used in GMP environments.)

Sources

Technical Support: Handling & Purification of 2-(Chloromethyl)-N,N-dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ticking Clock" Reagent

You are likely accessing this guide because you are observing unexpected precipitation, low yields, or "stuck at baseline" spots on your TLC when working with 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 42054-73-3).[1]

This reagent presents a unique challenge in organic synthesis: Intramolecular Cyclization .[1] Unlike para- or meta- isomers, the ortho-dimethylamino group acts as an internal nucleophile.[1] As soon as the free base is generated, it attacks the benzylic carbon, displacing the chloride to form the quaternary ammonium salt,


-dimethylisoindolinium chloride .

This guide provides a self-validating purification logic to separate your desired product from this specific, inevitable byproduct.

Module 1: Pre-Reaction Stability & Handling[1]

Q: Why is my starting material turning into a solid mass before I even add the nucleophile?

A: You likely neutralized the hydrochloride salt too early or in the wrong solvent.[1]

The Mechanism: The HCl salt masks the nitrogen lone pair, preventing cyclization. Once neutralized (free-based), the ortho-nitrogen attacks the benzylic position via an intramolecular


 mechanism.[1] This reaction is rapid in polar solvents.[1]

Troubleshooting Protocol:

  • Do not free-base in advance. Add the hydrochloride salt directly to your reaction mixture containing the external nucleophile and a base (e.g.,

    
    , 
    
    
    
    ).
  • Solvent Selection: If you must handle the free base, use non-polar solvents (Hexanes, Toluene) and keep the temperature

    
    . Cyclization is slower in non-polar media due to the high energy of the charged transition state in a non-polar environment.
    

Module 2: Purification Strategy (The "Quat" Filter)

Q: How do I separate my product from the cyclized isoindolinium byproduct?

A: Exploit the permanent charge of the byproduct.

Your desired product is likely a tertiary amine (reversible charge). The impurity is a quaternary ammonium salt (permanent charge). We can separate them using a pH-switching extraction.[1]

Comparative Solubility Table
Compound SpeciespH < 2 (Acidic)pH > 10 (Basic)Organic Solv. (DCM/EtOAc)Water
Target Product (Tertiary Amine)Water Soluble (Cationic)Organic Solv. (Neutral)High (Neutral form)Low (Neutral form)
Impurity A (Isoindolinium Salt)Water Soluble (Cationic)Water Soluble (Cationic)Very LowVery High
Impurity B (Hydrolysis Alcohol)Organic/Water (Partition)Organic/Water (Partition)HighLow/Moderate
The Self-Validating Extraction Protocol

Objective: Isolate reaction product (Reaction of 2-(chloromethyl)-N,N-dimethylaniline with a secondary amine).

Step 1: The "Quat" Purge (Removal of Cyclized Byproduct)

  • Quench reaction with 1M NaOH (pH > 12).

  • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Critical Checkpoint:

    • Organic Layer:[1][2][3][4] Contains your Product (neutral amine) + Non-basic impurities.

    • Aqueous Layer:[1] Contains

      
      -dimethylisoindolinium chloride  (Quat salt) + Inorganic salts.[1]
      
    • Action: Discard Aqueous layer.[1] Wash Organic layer 2x with Brine to ensure all Quat salt is removed.[1]

Step 2: The "Reverse" Extraction (Purification of Amine)

  • Take the Organic layer from Step 1.[1]

  • Extract with 1M HCl (3x).

  • Critical Checkpoint:

    • Organic Layer:[1][2][3][4] Contains non-basic impurities (hydrolysis alcohols, unreacted neutrals). Discard.

    • Aqueous Layer:[1] Contains your Product (now protonated).

  • Basify the clean Aqueous layer with NaOH pellets or 6M NaOH until pH > 12.[1]

  • Extract back into DCM .[1] Dry over

    
     and concentrate.
    

Module 3: Visual Workflow

The following diagram illustrates the logic flow for separating the permanent quaternary impurity from the switchable amine product.

PurificationLogic Start Crude Reaction Mixture (Contains: Product, Quat Impurity, SM) Basify Add 1M NaOH (pH > 12) Add Organic Solvent (DCM) Start->Basify Phase1 Phase Separation 1 Basify->Phase1 Aq1 Aqueous Layer 1 (Contains: Quat Salt, Inorganics) Phase1->Aq1 Discard Org1 Organic Layer 1 (Contains: Product (Neutral), Non-polar Impurities) Phase1->Org1 Keep AcidWash Extract with 1M HCl Org1->AcidWash Phase2 Phase Separation 2 AcidWash->Phase2 Org2 Organic Layer 2 (Contains: Hydrolysis Alcohols, Neutrals) DISCARD Phase2->Org2 Discard Aq2 Aqueous Layer 2 (Contains: Product-H+) Phase2->Aq2 Keep FinalBase Basify (pH > 12) Extract into DCM Aq2->FinalBase FinalProd Pure Product (Concentrate) FinalBase->FinalProd

Caption: Logical flow for separating switchable tertiary amines (Product) from permanent quaternary ammonium salts (Impurity).

Module 4: Analytical Troubleshooting

Q: My NMR shows a confusing mixture. How do I identify the cyclized byproduct?

A: Look for the "Methyl Shift" and "Benzylic Shift."

When the open-chain amine cyclizes to the isoindolinium salt, the chemical environment changes drastically due to the positive charge and rigid ring structure.[1]

1H NMR Diagnostic Markers (in


 or 

):
  • N-Methyl Groups:

    • Starting Material/Open Product: Singlet, typically

      
       2.2 - 2.4 ppm .[1]
      
    • Cyclized Quat (Isoindolinium): Singlet (or very tight doublet), shifted downfield to

      
       3.1 - 3.6 ppm  due to the positive charge on the nitrogen.
      
  • Benzylic Protons (

    
    ): 
    
    • Starting Material: Singlet, ~

      
       4.6 ppm  (if Cl is attached) or variable if substituted.
      
    • Cyclized Quat: Singlet, shifted to

      
       4.8 - 5.2 ppm .[1]
      
Q: Can I use Silica Chromatography?

A: Yes, but with caution.

  • The Issue: The quaternary ammonium salt (impurity) will stick aggressively to the baseline of standard silica plates/columns.

  • The Solution: This naturally purifies your product.[1] If you run a standard gradient (e.g., 0-10% MeOH in DCM), the non-polar product will elute, while the charged isoindolinium salt remains on the silica.

  • Warning: Do not use high concentrations of Ammonia (

    
    ) or Triethylamine (
    
    
    
    ) in your eluent unless necessary, as this might begin to drag the quat salt off the baseline.

References

  • Sigma-Aldrich. Benzylamine purified by redistillation, properties and safety data.[1][5] (Accessed 2023).[6][7] Link

  • Organic Syntheses.

    
    -Dimethylaminoethyl Chloride Hydrochloride.[1] Org.[1][2][8] Synth. 1951, 31,[2] 37. (Demonstrates handling of similar amine-chloride salts). Link
    
  • ResearchGate. Catalyst-free Chloroamination Cyclization Cascade. (Discusses chloromethyl cyclization mechanisms). Link

  • BenchChem. Technical Support: Synthesis of N,N-dimethylaniline derivatives. (General reactivity profiles). Link

Sources

Preventing polymerization of "2-(chloromethyl)-N,N-dimethylaniline hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Polymerization in Research and Development

Welcome to the Technical Support Center for 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and use of this reactive intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent unwanted polymerization and ensure the success of your experiments.

Introduction

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a valuable reagent in organic synthesis, prized for its bifunctional nature. The presence of a reactive benzylic chloride and an activating dimethylamino group makes it a versatile building block. However, this same reactivity profile presents a significant challenge: the propensity for self-polymerization. This guide will delve into the mechanisms of this unwanted reaction and provide practical, field-proven strategies to mitigate it.

Understanding the Challenge: The Mechanism of Polymerization

The polymerization of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is primarily a self-alkylation reaction, analogous to a Friedel-Crafts alkylation.[1][2][3][4] The electron-donating N,N-dimethylamino group strongly activates the aromatic ring, making it highly nucleophilic. This activated ring can then attack the electrophilic benzylic carbon of another molecule, displacing the chloride and forming a new carbon-carbon bond. This process can repeat, leading to the formation of oligomers and polymers.

The hydrochloride salt form introduces an acidic environment. While the protonation of the dimethylamino group can deactivate the aromatic ring towards electrophilic attack, this equilibrium can be influenced by the reaction conditions, including solvent and temperature.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Rapid formation of an insoluble white/off-white precipitate upon dissolution or during reaction.

  • Q: I observed a precipitate forming as soon as I dissolved the reagent, or shortly after starting my reaction. What is happening and how can I prevent it?

  • A: This is a classic sign of rapid polymerization. The precipitate is likely the oligomeric or polymeric form of your starting material.

    • Immediate Cause: The conditions of your experiment (e.g., solvent, temperature, presence of catalytic impurities) are promoting the self-alkylation reaction.

    • Solution Workflow:

      • Solvent Choice is Critical: Avoid protic solvents like alcohols, as they can facilitate the dissociation of the hydrochloride and influence the reactivity of the amine. Aprotic, non-polar solvents such as dichloromethane (DCM) or toluene are generally preferred.

      • Maintain Low Temperatures: Polymerization is an exothermic process that can accelerate as the temperature rises. Always perform your reactions at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of self-alkylation.

      • Ensure Anhydrous Conditions: Moisture can react with the hydrochloride and potentially influence the reaction environment. Ensure all glassware is oven-dried and solvents are anhydrous.[6]

      • Order of Addition Matters: When reacting with another nucleophile, consider adding the 2-(chloromethyl)-N,N-dimethylaniline hydrochloride solution slowly to a solution of your nucleophile. This keeps the concentration of the reactive monomer low at any given time, favoring the desired reaction over self-polymerization.

Issue 2: Low yield of the desired product and a significant amount of a high molecular weight, uncharacterizable byproduct.

  • Q: My reaction is not proceeding to completion, and I'm isolating a sticky, polymeric substance along with some starting material. What's going wrong?

  • A: This indicates that polymerization is competing with your desired reaction.

    • Immediate Cause: The rate of self-polymerization is comparable to or faster than the rate of your intended chemical transformation.

    • Troubleshooting Steps:

      • Increase the Nucleophilicity of Your Reagent: If possible, use a stronger nucleophile or increase its concentration to outcompete the self-alkylation reaction.

      • Re-evaluate Your Catalyst System: If your primary reaction is Lewis acid-catalyzed, be aware that many Lewis acids (e.g., AlCl₃, FeCl₃) are potent catalysts for Friedel-Crafts alkylation and will aggressively promote polymerization.[7][8][9] Consider using milder Lewis acids or alternative catalytic systems.

      • Introduce a Polymerization Inhibitor: For reactions that require elevated temperatures or prolonged reaction times, the addition of a suitable inhibitor can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for storing and handling 2-(chloromethyl)-N,N-dimethylaniline hydrochloride?

A1: For short-term storage of solutions, anhydrous aprotic solvents like dichloromethane or toluene are recommended. For long-term storage, it is best to keep the compound as a solid in a cool, dry, and dark place under an inert atmosphere.[10]

Q2: Can I use a base to free the amine from the hydrochloride salt before my reaction?

A2: This is generally not recommended. The free base form, 2-(chloromethyl)-N,N-dimethylaniline, is even more reactive and prone to polymerization due to the fully activated aromatic ring. The hydrochloride salt provides a degree of stability.

Q3: What types of inhibitors can be used to prevent polymerization?

A3: While many commercial inhibitors are designed for radical polymerization, certain compounds can inhibit electrophilic aromatic substitution reactions. These often work by scavenging electrophilic species or deactivating the aromatic ring.

  • Phenolic Inhibitors: Compounds like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) can act as radical scavengers and may offer some inhibition.

  • Sterically Hindered Amines: Non-nucleophilic, sterically hindered amines can act as proton sponges, influencing the acidity of the reaction medium without participating in the primary reaction.

The choice and concentration of an inhibitor should be carefully evaluated for compatibility with your specific reaction.

Q4: Are there any materials I should avoid in my reaction setup?

A4: Avoid contact with metals that can act as Lewis acids, such as iron, aluminum, and zinc, as these can catalyze polymerization. Use glass or Teflon-lined reactors and equipment.

Experimental Protocols

Protocol 1: General Handling and Dissolution to Minimize Polymerization
  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Solvent Selection: Use a dry, aprotic solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the solvent to 0 °C or lower in an ice-salt or dry ice-acetone bath.

  • Dissolution: Slowly add the solid 2-(chloromethyl)-N,N-dimethylaniline hydrochloride to the cold, stirred solvent under an inert atmosphere.

  • Use Immediately: Use the resulting solution immediately in your reaction. Do not store solutions for extended periods, even at low temperatures.

Protocol 2: Reaction Setup for Alkylation with a Nucleophile
  • Reactor Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve your nucleophile in an appropriate anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution of the nucleophile to the desired reaction temperature (e.g., 0 °C).

  • Reagent Preparation: In a separate flask, prepare a solution of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride following Protocol 1.

  • Slow Addition: Transfer the cold solution of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride to the dropping funnel and add it dropwise to the stirred solution of the nucleophile over a prolonged period.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture as appropriate for your specific transformation, keeping the temperature low.

Visualizing the Problem and Solution

Diagram 1: The Polymerization Cascade

Monomer1 2-(chloromethyl)-N,N-dimethylaniline hydrochloride Dimer Dimer Monomer1->Dimer Self-alkylation Monomer2 Another Monomer Molecule Monomer2->Dimer Polymer Polymer Dimer->Polymer Further Alkylation

Caption: The self-alkylation cascade leading to polymerization.

Diagram 2: Troubleshooting Workflow

Problem Unwanted Polymerization Observed Check1 Check Reaction Temperature Problem->Check1 Check2 Evaluate Solvent Choice Check1->Check2 Optimal Solution1 Lower Temperature (0°C to -20°C) Check1->Solution1 Too High Check3 Review Order of Addition Check2->Check3 Appropriate Solution2 Use Anhydrous, Aprotic Solvent Check2->Solution2 Inappropriate Check4 Assess Catalyst Compatibility Check3->Check4 Optimal Solution3 Slowly Add Reagent to Nucleophile Check3->Solution3 Suboptimal Solution4 Consider Milder Catalyst or Inhibitor Check4->Solution4 Incompatible

Sources

Validation & Comparative

The Ortho-Effect Advantage: A Guide to 2-(chloromethyl)-N,N-dimethylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (2-CM-DMA·HCl), positioning it within the landscape of alkylating agents. It focuses on the mechanistic advantages provided by neighboring group participation (NGP) and offers practical protocols for its use in synthesis and derivatization.

Executive Summary

2-(chloromethyl)-N,N-dimethylaniline hydrochloride represents a specialized class of "latent" alkylating agents. Unlike simple alkyl halides (e.g., Methyl Iodide) or standard benzylic halides (e.g., Benzyl Chloride), 2-CM-DMA possesses an internal "switch" mechanism.

In its hydrochloride salt form, the molecule is shelf-stable and relatively inert. Upon neutralization, the ortho-dimethylamino group acts as an intramolecular nucleophile, providing anchimeric assistance (Neighboring Group Participation) that dramatically accelerates the expulsion of the chloride leaving group. This unique property allows for rapid alkylation under mild conditions, bridging the gap between sluggish benzyl chlorides and highly toxic, unstable nitrogen mustards.

Mechanistic Deep Dive: The "Switchable" Warhead

The reactivity of 2-CM-DMA is governed by the availability of the nitrogen lone pair.

The "Lock and Key" Mechanism
  • The Lock (Storage State): As a hydrochloride salt (R-NH⁺(CH₃)₂), the nitrogen lone pair is protonated. The inductive effect of the ammonium group actually deactivates the benzylic carbon towards nucleophilic attack, making the salt stable for handling.

  • The Key (Activation): Upon exposure to a base (e.g., NaHCO₃ or Triethylamine), the amine is deprotonated.

  • The "Push" (Reaction): The free amine lone pair attacks the benzylic carbon (through space), stabilizing the transition state (or forming a transient benzoazetidinium-like species). This lowers the activation energy (

    
    ) for the displacement of chloride, making the electrophile significantly more potent than unsubstituted benzyl chloride.
    
Pathway Visualization

The following diagram illustrates the activation pathway and the kinetic advantage over standard SN2 reactions.

ReactionPathway Salt 2-CM-DMA·HCl (Stable / Deactivated) FreeBase Free Base (Active Species) Salt->FreeBase Deprotonation Base Base (e.g., Et3N) Base->FreeBase TS Transition State (Anchimeric Assistance) FreeBase->TS Intramolecular Nucleophilic Attack Product Alkylated Product TS->Product Nucleophile (Nu-) Capture BenzylCl Standard Benzyl Chloride (No NGP) BenzylCl->Product Slow SN2

Caption: Activation pathway showing the transition from stable salt to reactive intermediate via Neighboring Group Participation (NGP).

Comparative Analysis: Performance vs. Alternatives

The table below contrasts 2-CM-DMA with common alkylating agents used in drug discovery and organic synthesis.

Feature2-CM-DMA·HCl Benzyl Chloride Methyl Iodide (MeI) Nitrogen Mustards
Reactivity Class Tunable (High upon activation)Low (Requires heat/catalyst)High (General SN2)Extreme (Uncontrollable)
Mechanism SN2 with Anchimeric Assistance Standard SN2 / SN1Standard SN2Aziridinium Ion Formation
Selectivity High (Directed by steric/electronic fit)ModerateLow (Methylates indiscriminately)Low (Cross-linking risk)
Stability High (Solid salt)Moderate (Liquid, lachrymator)Low (Volatile liquid)Very Low (Decomposes)
By-products Tertiary amine incorporatedHClHIComplex hydrolysis products
Primary Use Derivatization / Covalent Probes Bulk BenzylationMethylationCytotoxic Warheads
Key Insights
  • Vs. Benzyl Chloride: 2-CM-DMA reacts significantly faster in polar aprotic solvents due to the internal "push" of the dimethylamino group. It allows reactions to proceed at room temperature that would otherwise require refluxing benzyl chloride.

  • Vs. Nitrogen Mustards: While 2-CM-DMA shares the "amine-assisted" mechanism, the resulting intermediate is less explosive than the 3-membered aziridinium ring of aliphatic mustards. This makes it a "safer" mimic for studying alkylation biology without the extreme toxicity of war gases.

Experimental Protocol: Controlled Alkylation

Objective: Use 2-CM-DMA·HCl to alkylate a model carboxylic acid (R-COOH) to form an ester. This reaction is commonly used to enhance detectability in Mass Spectrometry (introducing a basic nitrogen).[1]

Reagents
  • Substrate: Benzoic Acid (1.0 eq)

  • Reagent: 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve 2-CM-DMA·HCl (1.2 mmol) in anhydrous Acetonitrile (5 mL).

    • Add DIPEA (2.5 mmol). Stir for 5 minutes at Room Temperature (RT).

    • Observation: The solution may turn slightly cloudy or yellow as the free base is liberated.

  • Coupling Phase:

    • Add the carboxylic acid substrate (1.0 mmol) directly to the reaction mixture.

    • Optional: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to form the transient, highly reactive benzyl iodide in situ (Finkelstein condition).

  • Reaction Monitoring:

    • Stir at 40°C for 2–4 hours.

    • Control: A parallel reaction with unsubstituted Benzyl Chloride would require 60–80°C for the same conversion.

    • Monitor via TLC or LC-MS. The product will show a distinct mass shift corresponding to the +134 Da (benzyl-dimethylamine moiety).

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO₃ (to remove unreacted acid) and Water .

    • Note: Avoid acidic washes if you want to retain the basic amine in the product; however, the product can be extracted into mild acid (1M HCl) to purify it from non-basic impurities, then basified and re-extracted (Acid-Base Extraction).

Workflow Diagram

Workflow cluster_conditions Critical Parameters Step1 1. Activation (Reagent + Base in ACN) Step2 2. Substrate Addition (+ Carboxylic Acid) Step1->Step2 Step3 3. Reaction (40°C, 2-4 hours) Step2->Step3 Step4 4. Acid-Base Workup (Purification) Step3->Step4 Param1 Solvent: Polar Aprotic (ACN/DMF) Param2 Stoichiometry: Base > 2.0 eq

Caption: Optimized experimental workflow for carboxylic acid derivatization using 2-CM-DMA·HCl.

Safety & Handling (Self-Validating Protocol)

  • Toxicity: Although less volatile than aliphatic mustards, the free base is a potent alkylator. It can alkylate DNA (guanine N7 position).[2][3]

  • Decontamination: All glassware and spills should be treated with a solution of 10% Sodium Thiosulfate or dilute ammonia. Thiosulfate acts as a "soft" nucleophile to scavenge the active alkylator harmlessly.

  • Validation: Before disposal, check the pH of the waste. It should be basic (pH > 9) to ensure the thiosulfate reaction is effective, or very acidic (pH < 2) to reprotonate the amine and deactivate the NGP mechanism (though hydrolysis may still occur slowly).

References

  • IUPAC. (2014). Compendium of Chemical Terminology: Neighbouring Group Participation. Gold Book. Link

  • Dalal Institute. (2023). The Neighbouring Group Mechanisms: Nitrogen as Neighbouring Group.[4][5][6] A Textbook of Organic Chemistry.[5] Link

  • National Institutes of Health (NIH). (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents.[2] PMC. Link

  • PubChem. (2025). 2-(chloromethyl)-N,N-dimethylaniline hydrochloride Compound Summary. National Library of Medicine. Link

  • Asian Journal of Chemistry. (2010). Kinetic Studies on the Reaction between Benzyl Chloride and N,N-Dimethylaniline.Link

Sources

A Comparative Guide to the Synthesis, Reactivity, and Biological Activity of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a versatile bifunctional molecule, prized in synthetic chemistry for its dual reactive centers: a nucleophilic tertiary amine and an electrophilic benzylic chloride. These characteristics make it a valuable building block for a diverse range of more complex molecules, particularly in the realms of pharmaceutical development and material science.[1] However, its utility is not absolute; subtle structural modifications can dramatically influence its reactivity, stability, and, most importantly, the biological activity of its derivatives. This guide provides a comparative analysis of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride and its key analogs. We will explore the synthetic nuances that differentiate these compounds, compare their reactivity profiles based on fundamental electronic principles, and present experimental data to contrast their biological efficacy. This document is intended for researchers, medicinal chemists, and process development scientists seeking to make informed decisions when selecting the optimal aniline-based intermediate for their specific application.

The N,N-Dimethylaniline Core: A Privileged Scaffold

The N,N-dimethylaniline moiety is a recurring motif in a multitude of biologically active compounds and industrial chemicals.[2][3] Its prevalence stems from several key features:

  • Tertiary Amine Functionality: The dimethylamino group is a tertiary amine, which is generally stable and can act as a weak base.[2] Its presence significantly influences the electronic properties of the aromatic ring.[4]

  • Electron-Donating Nature: The nitrogen's lone pair of electrons participates in resonance with the aromatic ring, making the ring electron-rich and activating it towards electrophilic aromatic substitution, primarily at the ortho and para positions.[4][5]

  • Pharmacokinetic Influence: The dimethylamino group can impact a molecule's solubility, basicity (pKa), and ability to interact with biological targets, making it a valuable pharmacophore in drug design.[6][7]

The introduction of a chloromethyl group, particularly at the ortho position as in our parent compound (CAS No: 104340-39-8), appends a highly reactive electrophilic site.[8] This creates a powerful synthetic intermediate, ready for modification via nucleophilic substitution reactions to build molecular complexity.

A Landscape of Analogs: Structural Diversity and Its Implications

For the purpose of this guide, we will classify the analogs of 2-(chloromethyl)-N,N-dimethylaniline based on key structural modifications. Each modification presents a strategic choice to modulate the compound's physicochemical and biological properties.

  • Positional Isomers: The location of the chloromethyl group on the aromatic ring is critical. While our focus is the ortho (2-position) isomer, the meta (3-position) and para (4-position) isomers are also synthetically accessible, though their electronic environments and steric hindrance profiles differ significantly.

  • Ring-Substituted Analogs: The introduction of additional substituents (e.g., halogens, alkyls, nitro groups) onto the aromatic ring can fine-tune the electronic properties and, consequently, the reactivity of the chloromethyl group. For example, electron-withdrawing groups can decrease the nucleophilicity of the ring and may slightly increase the electrophilicity of the benzylic carbon.

  • N-Alkyl Variants: Replacing the N,N-dimethyl groups with other alkyl groups (e.g., N,N-diethyl) can alter the steric bulk and basicity of the amine, which can be crucial for receptor binding or for controlling reaction pathways.

Caption: Structural modifications defining the analogs of 2-(chloromethyl)-N,N-dimethylaniline.

Comparative Synthesis and Reactivity

Synthetic Strategies: A Tale of Two Pathways

The synthesis of these analogs generally follows one of two primary routes, the choice of which is often dictated by the availability of starting materials and the desired substitution pattern.

Route A: N,N-Dimethylation of a Substituted Chloroaniline This is a direct and common method where a pre-substituted aniline is reacted with a methylating agent.[9]

  • Starting Material: A substituted aniline (e.g., 2,6-dichloroaniline).

  • Reaction: N,N-dimethylation using an agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Rationale: The base is crucial to neutralize the acid byproduct (e.g., H₂SO₄), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[9]

  • Advantages: Good for creating analogs with specific, pre-defined substitution patterns on the ring.

  • Challenges: Methylating agents can be toxic and require careful handling. Over-methylation to form quaternary ammonium salts can occur if reaction conditions are not controlled.[2]

Route B: Chloromethylation of a Substituted N,N-Dimethylaniline This approach involves directly adding the chloromethyl group to the N,N-dimethylaniline scaffold.

  • Starting Material: A substituted N,N-dimethylaniline.

  • Reaction: Typically performed using formaldehyde and hydrogen chloride (Bouveault-Blanc reaction conditions) or with a reagent like chloromethyl methyl ether (which is highly carcinogenic and often avoided).

  • Rationale: The electron-rich ring is susceptible to this electrophilic substitution. The dimethylamino group strongly directs the substitution to the ortho and para positions.

  • Advantages: Can be a more direct route if the substituted N,N-dimethylaniline is readily available.

  • Challenges: Poor regioselectivity is a major hurdle. The reaction often yields a mixture of ortho and para isomers, requiring extensive chromatographic separation.[9] This makes it difficult to isolate the desired 2-(chloromethyl) product in high purity.

Reactivity Profile: The Impact of Electronics

The primary utility of these compounds lies in the reactivity of the C-Cl bond in the chloromethyl group. This benzylic chloride is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols).

The reactivity is modulated by the electronic nature of the other substituents on the ring:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or additional alkyl groups will further enrich the ring with electrons. This has a minimal direct effect on the benzylic carbon's electrophilicity but can increase the likelihood of side reactions involving the aromatic ring itself.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or additional halogens (-Cl, -Br) pull electron density away from the ring. This inductively deactivates the ring towards electrophilic attack but can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic substitution.

Comparative Biological Performance: A Data-Driven Analysis

Derivatives of N,N-dimethylaniline have been widely investigated for a range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[10][11] The specific structure of the analog used as a precursor directly impacts the efficacy of the final active molecule.

Structure-Activity Relationship (SAR) Insights

While direct comparative data on the intermediates themselves is sparse, we can infer performance from studies on the final, derivatized products. A common theme in the literature is the synthesis of a series of related compounds to probe structure-activity relationships (SAR).

  • Antimicrobial Activity: Studies on Schiff bases and azo dyes derived from N,N-dimethylaniline analogs show that the type and position of substituents are critical.[10][12] For instance, compounds containing trifluoromethylphenyl groups have demonstrated high activity against Gram-positive bacteria.[10] The presence of halogens like chlorine or bromine on the aniline ring often enhances antimicrobial and antifungal activity.[10]

  • Anticancer Activity: Similarly, in the development of anticancer agents, the aniline scaffold is frequently modified. The ability to easily generate a library of analogs from precursors like 2-(chloromethyl)-N,N-dimethylaniline is key to optimizing activity against specific cell lines, such as gastric cancer cell lines.[11]

Data Summary Table

The following table summarizes key physicochemical properties of the parent compound and a representative analog. These parameters are crucial for predicting properties like membrane permeability and metabolic stability in drug development.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
2-(chloromethyl)-N,N-dimethylaniline HCl 104340-39-8C₉H₁₃Cl₂N206.112.67
2-Chloro-N,N-dimethylaniline 698-01-1C₈H₁₀ClN155.622.9 (for free base)

Data sourced from Fluorochem and PubChem.[8][13]

Validated Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and evaluation of these compounds. The rationale behind key steps is explained to ensure reproducibility and understanding.

Protocol: Synthesis of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride

This protocol is adapted from established procedures for the chlorination of related amino alcohols.[14] It prioritizes safety and yield. Caution: This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE). Thionyl chloride is highly corrosive and reacts violently with water.

Caption: Workflow for the synthesis of 2-(chloromethyl)-N,N-dimethylaniline HCl.

Step-by-Step Methodology:

  • Setup: Equip a dry 1-liter three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent SO₂ and HCl). Place the flask in an ice-salt bath.

  • Reagent Charging: Charge the flask with thionyl chloride (2.5 equivalents).

  • Substrate Addition: Add a solution of 2-(hydroxymethyl)-N,N-dimethylaniline (1.0 equivalent) in an anhydrous solvent (e.g., chloroform) to the dropping funnel. Add the solution dropwise to the stirred thionyl chloride over 1-2 hours. The key is to maintain the internal temperature below 10°C to control the exothermic reaction and minimize side product formation.[14]

  • Reaction: After the addition is complete, stir the mixture for an additional hour at 0°C, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. Basify the aqueous solution to pH 8-9 with a cold sodium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.

Protocol: Comparative Antimicrobial Susceptibility Testing

This protocol uses the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of bacteria.

Materials:

  • Synthesized aniline analogs, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (viability indicator).

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).

  • Data Analysis: Record the MIC values for each compound against each bacterial strain. A lower MIC value indicates higher antimicrobial potency. Compare the MIC values across the series of analogs to establish a structure-activity relationship.

Conclusion and Future Perspectives

2-(chloromethyl)-N,N-dimethylaniline hydrochloride and its analogs are not merely synthetic curiosities; they are enabling tools for the rapid generation of chemical diversity. This guide has demonstrated that the selection of a specific analog is a critical decision, with profound impacts on synthesis strategy, reactivity, and the ultimate biological function of the target molecules. The electronic and steric properties imparted by substituents on the aniline ring directly modulate the compound's performance.

Future research should focus on developing more regioselective synthesis methods to access specific isomers without the need for cumbersome purification. Furthermore, expanding the library of analogs and screening them against a wider array of biological targets (e.g., viral enzymes, protein-protein interactions) will undoubtedly uncover novel therapeutic leads. By understanding the comparative advantages of each analog, researchers can more efficiently navigate the path from a simple chemical building block to a high-value, functional molecule.

References

  • Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis, structural investigations and in vitro biological evaluation of N, N-dimethyl aniline derivatives based azo dyes as potential pharmacological agents. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

  • 2-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN). (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

  • Synthesis, structural investigations and in vitro biological evaluation of N, N-dimethyl aniline derivatives based azo dyes as potential pharmacological agents. (2025, August 8). ResearchGate. Retrieved February 22, 2026, from [Link]

  • N,N-Dimethylaniline. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19). DU Chem. Retrieved February 22, 2026, from [Link]

  • N,N-dimethylaniline Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 22, 2026, from [Link]

  • Showing Compound N,N-Dimethylaniline (FDB005128). (2010, April 8). FooDB. Retrieved February 22, 2026, from [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024, September 12). PMC. Retrieved February 22, 2026, from [Link]

  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.). Sphinxsai. Retrieved February 22, 2026, from [Link]

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. (1951). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of aniline analogs containing different secondary amines. (n.d.). Clausius Scientific Press. Retrieved February 22, 2026, from [Link]

  • Unlocking the Potential of N,N-Dimethylaniline in Industrial Applications. (2026, February 17). Retrieved February 22, 2026, from [Link]

  • Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PMC. Retrieved February 22, 2026, from [Link]

  • ChemInform Abstract: Reactions of [(2-N,N-Dimethylaminomethyl)phenyl]methylvinylchlorosilane with t-BuLi: Synthesis and Characterization of Five Isomeric 1,3-Disilacyclobutanes. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. (2011, September 6). Beilstein Journals. Retrieved February 22, 2026, from [Link]

Sources

Analytical methods for "2-(chloromethyl)-N,N-dimethylaniline hydrochloride" reaction monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Strategies for 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride Reaction Monitoring

Executive Summary

The synthesis and monitoring of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 106771-59-9) presents a unique "self-destruct" challenge in analytical chemistry. This compound contains both a potent electrophile (benzyl chloride) and a potent nucleophile (dimethylamine) on the same scaffold.

If the amine is not continuously protonated (maintained as the hydrochloride salt), the molecule undergoes rapid intramolecular cyclization to form the stable N,N-dimethylisoindolinium cation. Consequently, standard analytical methods that employ neutral or basic conditions (e.g., standard LC-MS, GC with basic liners) will yield false data, detecting degradation products that were formed during analysis rather than in the reactor.

This guide compares three analytical approaches, prioritizing methods that maintain the "acidic shield" required to stabilize the target molecule.

Part 1: The "Self-Destruct" Mechanism & Analytical Challenge

Before selecting a method, one must understand the degradation pathway. The stability of 2-(chloromethyl)-N,N-dimethylaniline is binary:

  • As a Salt (HCl): Stable. The nitrogen lone pair is protonated (

    
    ), preventing nucleophilic attack.
    
  • As a Free Base: Unstable. The free nitrogen lone pair attacks the benzylic carbon (

    
    ), displacing chloride to form a cyclic quaternary ammonium salt.
    
Degradation Pathway Diagram

ReactionPathway cluster_legend Key Reactant 2-(Dimethylamino) benzyl alcohol Target TARGET PRODUCT 2-(Chloromethyl)-N,N-dimethylaniline (Hydrochloride Salt) Reactant->Target Chlorination (Acidic Conditions) Reagent SOCl2 / HCl Reagent->Target FreeBase Transient Free Base (pH > 7 or Thermal) Target->FreeBase Deprotonation (Basic Workup/GC Inlet) Hydrolysis Hydrolysis Product Benzyl Alcohol + HCl Target->Hydrolysis H2O (Neutral pH) Cyclic DEGRADATION PRODUCT N,N-Dimethylisoindolinium Chloride FreeBase->Cyclic Intramolecular Cyclization (Fast) Stable Path Stable Path Critical Failure Mode Critical Failure Mode

Figure 1: The stability of the target compound relies entirely on maintaining the hydrochloride salt form. Any analytical step that neutralizes the amine triggers cyclization.

Part 2: Comparative Analysis of Methods

FeatureMethod A: Acidic HPLC-UV (Recommended)Method B: In-Situ FTIR (Process Control)Method C: GC-MS (Not Recommended)
Principle Separation on C18 with acidic buffer suppression.Real-time monitoring of functional group absorbance.Volatilization and thermal separation.
Sample State Liquid (Dissolved in acidic diluent).Reaction Mixture (No sampling).Gas Phase (Requires volatilization).
Salt Stability High. Acidic mobile phase maintains protonation.High. Non-invasive.Critical Failure. Salts decompose/cyclize in the inlet.
Specificity High (Separates alcohol, chloride, and cyclic impurity).Medium (Tracks conversion, not trace impurities).Low (Artifacts obscure true composition).
Speed 10–15 mins per sample.Continuous / Real-time.20–30 mins.
Primary Use Purity assay & final release testing.Reaction endpoint determination.Do not use.

Part 3: Detailed Experimental Protocols

Protocol 1: Acidic HPLC-UV (The Gold Standard)

Rationale: This method uses a high concentration of acid in both the sample diluent and the mobile phase. This forces the equilibrium toward the stable hydrochloride salt, preventing on-column cyclization or hydrolysis.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Detector: UV-Vis at 210 nm (benzyl group) and 254 nm .

  • Temperature: 25°C (Keep close to ambient to minimize thermal degradation).

  • Flow Rate: 1.0 mL/min.

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

Sample Preparation (CRITICAL):

  • Quenching: Do NOT quench in water. Prepare a "Quench Mix" of Acetonitrile containing 0.5% Formic Acid.

  • Sampling: Take 50 µL of reaction mixture and immediately dissolve in 950 µL of the Quench Mix.

  • Stability: Analyze within 2 hours. If storage is needed, keep at 4°C.

Validation Criteria:

  • The N,N-dimethylisoindolinium impurity (if present) will elute earlier than the target due to its permanent cationic charge and higher polarity.

  • The starting material (alcohol) will elute earlier than the target chloride.

Protocol 2: In-Situ Reaction Monitoring (ReactIR)

Rationale: Sampling reactive alkyl halides introduces moisture and thermal shock. In-situ IR monitors the reaction inside the vessel, eliminating sampling artifacts.

Setup:

  • Probe: Diamond or Silicon probe (compatible with corrosive reagents like

    
    ).
    
  • Spectral Range: 4000–650

    
    .
    

Key Tracking Bands:

  • Disappearance of Reactant: Monitor the O-H stretch (broad, ~3300

    
    ) or the C-O stretch  of the benzylic alcohol (~1020 
    
    
    
    ).
  • Appearance of Product: Monitor the C-Cl stretch (fingerprint region, ~700–750

    
    ) and the specific aromatic ring breathing mode shift associated with the chloride substitution.
    
  • Reagent Consumption: Track

    
     peaks (~1230 
    
    
    
    for
    
    
    ).

Workflow:

  • Insert probe into the dry reactor containing the solvent and starting alcohol.

  • Collect background spectrum.

  • Begin reagent addition (

    
     or 
    
    
    
    gas).
  • Stop reaction when the Product band intensity plateaus and Reactant band reaches baseline.

Part 4: Why GC-MS Fails (A Cautionary Note)

Researchers often default to GC-MS for alkyl halides. For 2-(chloromethyl)-N,N-dimethylaniline hydrochloride, this is a methodological error for two reasons:

  • Thermal Salt Degradation: Hydrochloride salts are not volatile. In the GC inlet (250°C), the salt dissociates:

    
    
    
  • Inlet Cyclization: Once the free base (

    
    ) is formed in the hot inlet, the nitrogen lone pair immediately attacks the adjacent chloromethyl group.
    
    • Result: The chromatogram will show a peak for the isoindoline derivative or thermal decomposition products, leading the chemist to believe the synthesis failed, when in reality, the analysis failed.

Recommendation: If GC is unavoidable (e.g., for residual solvent analysis), the sample must be derivatized in-situ to "cap" the amine, though this is difficult with tertiary amines. Avoid GC for purity assay.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride. Link

  • Organic Chemistry Portal. (2023). Chlorination of Benzyl Alcohols: Mechanisms and Reagents. Link

  • National Science Foundation (NSF). (2024). Overlooked Chlorination of Aqueous Alcohols and Artifactual Chlorine Consumption. Link

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Link

  • Royal Society of Chemistry. (2018). Degradation of benzylamines during chlorination: Reaction pathways and kinetics. Link

Technical Guide: Purity Assessment of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CM-DMA·HCl) represents a class of highly reactive benzyl chloride derivatives often utilized as electrophilic intermediates or "warheads" in covalent drug design. Its utility, however, is its analytical Achilles' heel. The chloromethyl group is an aggressive alkylating agent; in the presence of moisture (ubiquitous in standard Reverse-Phase HPLC), it rapidly hydrolyzes to the alcohol form (2-(hydroxymethyl)-N,N-dimethylaniline).

The Core Problem: Standard analytical workflows often induce the very degradation they aim to measure. A 99% pure sample can appear as 90% pure due to on-column hydrolysis, leading to false OOS (Out of Specification) results and wasted batches.

This guide provides a comparative technical analysis of three methodologies to solve this paradox, prioritizing Quantitative NMR (qNMR) as the primary assay standard over traditional HPLC.

Part 1: Chemical Instability & Degradation Mechanism

Before selecting a method, one must understand the degradation kinetics. The benzylic carbon, activated by the electron-donating dimethylamino group (via the aromatic ring), is highly susceptible to nucleophilic attack by water (


 mechanism).
Figure 1: Hydrolysis Pathway (DOT Diagram)

HydrolysisPathway CMD 2-(chloromethyl)-N,N-dimethylaniline (Analyte) INT Carbocation Intermediate CMD->INT - Cl⁻ (Rate Limiting) H2O H₂O (Nucleophile) H2O->INT Attack ALC 2-(hydroxymethyl)-N,N-dimethylaniline (Degradant) INT->ALC Fast HCl HCl INT->HCl

Caption: Figure 1. The rapid hydrolysis mechanism of CM-DMA·HCl in aqueous media, the primary cause of artifactual impurity peaks in RP-HPLC.

Part 2: Method A – The "Trap" of Standard RP-HPLC

Status: Not Recommended for Potency Assay / Recommended only for Qualitative Impurity Profiling (with modifications).

Traditional Reverse-Phase (RP) HPLC utilizes aqueous mobile phases (Water/Acetonitrile). For CM-DMA·HCl, the residence time on the column in water is sufficient to convert 2-10% of the parent compound into the alcohol degradant.

The "Artifact" Phenomenon

If you inject a pure sample into a standard C18 column with 50:50 Water:MeCN, you will observe two peaks:

  • RT 4.5 min: The Alcohol (Degradant formed during analysis).

  • RT 12.0 min: The Parent (CM-DMA).

Critical Flaw: The Area% of the alcohol peak is a function of flow rate and temperature, not the actual sample purity.

Optimized Protocol (If HPLC is mandatory)

To use HPLC, you must suppress hydrolysis or derivatize the sample.

  • Column: Phenyl-Hexyl or C18 (Sterically hindered), 3.5 µm.

  • Mobile Phase: High pH is forbidden (accelerates hydrolysis). Use 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (Solvent B) and 0.1% TFA in Water (Solvent A).

  • Gradient: Fast ramp. 5% B to 95% B in 4 minutes.

  • Sample Diluent: Strictly Anhydrous Acetonitrile (Molecular Sieves dried).

  • Temperature: 10°C (Refrigerated column compartment reduces hydrolysis rate).

Part 3: Method B – Quantitative NMR (qNMR) [The Gold Standard]

Status: Highly Recommended for Potency/Purity Assignment.

qNMR is the superior method because it is non-destructive, rapid, and can be performed in anhydrous deuterated solvents, completely arresting hydrolysis. It provides an absolute purity value traceable to an Internal Standard (IS).[1]

Experimental Protocol
  • Solvent Selection: DMSO-

    
     (Dry).
    
    • Why: Excellent solubility for the HCl salt; prevents hydrolysis.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene.

    • Requirement: High purity (>99.9% TraceCERT®), non-reactive, distinct signals from the analyte.

  • Sample Preparation:

    • Weigh ~20 mg of CM-DMA·HCl (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  ≥ 60 seconds (Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (Sufficient for S/N > 250).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2]

Part 4: Method C – Derivatization for Trace Analysis (PGTI)

Status: Recommended for Genotoxic Impurity Screening.

When CM-DMA·HCl is a potential impurity in another drug substance, direct analysis is difficult due to matrix effects. We utilize its reactivity to "tag" it.

Protocol:

  • Reagent: Morpholine or Diethylamine (excess).

  • Reaction: The chloromethyl group reacts with morpholine to form a stable quaternary ammonium or tertiary amine adduct.

  • Analysis: The stable adduct is analyzed via LC-MS/MS. This eliminates the "moving target" of the reactive chloride.[3]

Part 5: Comparative Analysis & Decision Matrix

The following table contrasts the performance of the discussed methodologies.

FeatureMethod A: Direct RP-HPLCMethod B: qNMRMethod C: Derivatization LC-MS
Primary Use Qualitative QC (Trend analysis)Absolute Purity (Assay) Trace Quantification (ppm level)
Accuracy Low (Hydrolysis artifacts)High (< 1% uncertainty) Medium (Dependent on reaction yield)
Specificity ModerateHigh (Structural confirmation) Very High (Mass spec detection)
Sample Stability Poor (Degrades on column)Excellent (Anhydrous) Excellent (Stabilized adduct)
Limit of Detection ~0.05%~1.0%< 10 ppm
Throughput High (Automated)Low (Manual processing)Medium
Figure 2: Analytical Decision Tree (DOT Diagram)

DecisionTree Start Start: Purity Assessment of CM-DMA·HCl Goal What is the analytical goal? Start->Goal Trace Trace Impurity in Drug Product (Genotoxicity Check) Goal->Trace < 0.1% Level Assay Potency / Bulk Purity (Release Testing) Goal->Assay > 98% Level MethodC Method C: Derivatization + LC-MS/MS (High Sensitivity) Trace->MethodC MethodB Method B: qNMR (DMSO-d6) (High Accuracy, No Degradation) Assay->MethodB Preferred MethodA Method A: RP-HPLC (Only for qualitative checks) Assay->MethodA Alternative (High Risk)

Caption: Figure 2. Strategic workflow for selecting the correct analytical technique based on the required detection limit and data integrity needs.

Part 6: Storage and Handling Recommendations

To maintain the purity assessed by the methods above, strict handling protocols are required:

  • Desiccator Storage: The HCl salt is hygroscopic. Moisture absorption triggers autocatalytic hydrolysis (HCl byproduct further catalyzes degradation).

  • Inert Atmosphere: Store under Argon or Nitrogen.

  • Cold Chain: Maintain at -20°C.

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ji, S., et al. (2019).[4] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances. Retrieved from [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Reactivity comparison of ortho, meta, and para isomers of chloromethyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity, stability, and mechanistic behaviors of the ortho, meta, and para isomers of chloromethyl-N,N-dimethylaniline.[1]

Executive Summary

For researchers utilizing benzyl chloride derivatives, the position of the dimethylamino substituent is not merely a structural detail—it dictates the fundamental reaction pathway.

  • Para-isomer (p-isomer): Highest Intermolecular Reactivity. Driven by direct resonance stabilization, this isomer is an exceptionally potent electrophile.[1] It is prone to rapid hydrolysis and self-polymerization, necessitating storage as a hydrochloride salt.[1]

  • Ortho-isomer (o-isomer): High Intramolecular Reactivity (Instability). While sterically hindered for external nucleophiles, it is highly susceptible to rapid intramolecular cyclization (Neighboring Group Participation) to form a stable isoindolinium salt.[1]

  • Meta-isomer (m-isomer): Moderate/Low Reactivity. Lacking both direct resonance stabilization and the ability to cyclize, this isomer behaves most like a standard benzyl chloride, governed primarily by inductive effects.[1]

Reactivity Ranking (Solvolysis/Ionization):



*Note: Ortho reactivity is often dominated by intramolecular cyclization rather than intermolecular substitution.

Mechanistic Analysis & Electronic Effects[1][2]

Para-Chloromethyl-N,N-dimethylaniline

Mechanism:


 / Ionization
The extraordinary reactivity of the para isomer arises from the +M (Mesomeric/Resonance)  effect of the dimethylamino group.[1] Upon loss of the chloride leaving group, the developing positive charge at the benzylic position is delocalized onto the nitrogen atom, forming a stable quinoid resonance structure.

Key Insight: This resonance stabilization lowers the activation energy (


) for ionization significantly, making the compound transiently unstable as a free base.
Meta-Chloromethyl-N,N-dimethylaniline

Mechanism: Mixed



In the meta position, the nitrogen lone pair cannot overlap with the 

-system to stabilize the benzylic carbocation directly (no quinoid structure is possible).[1] The reactivity is governed by the -I (Inductive) electron-withdrawing nature of the nitrogen atom relative to the carbon framework, partially offset by the general electron-rich nature of the ring.[1] Consequently, it reacts significantly slower than the para isomer.
Ortho-Chloromethyl-N,N-dimethylaniline

Mechanism: Intramolecular


 (Cyclization) & Steric Inhibition
The ortho isomer faces two unique forces:[1]
  • Steric Inhibition of Resonance: The bulky dimethylamino group twists out of planarity with the benzene ring to avoid steric clash with the chloromethyl group. This prevents the orbital overlap required for resonance stabilization, effectively shutting down the "para-like" rate enhancement.

  • Neighboring Group Participation (NGP): The nitrogen lone pair is spatially proximal to the chloromethyl carbon. It can displace the chloride intramolecularly to form N,N-dimethylisoindolinium chloride .[1]

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergent pathways for the three isomers.

ReactivityPathways cluster_para Para Isomer (Resonance) cluster_ortho Ortho Isomer (Cyclization) cluster_meta Meta Isomer (Inductive) P_Start p-Isomer (Free Base) P_TS Quinoid Transition State (Highly Stabilized) P_Start->P_TS -Cl⁻ P_Prod Benzylic Carbocation (Rapid Solvolysis) P_TS->P_Prod O_Start o-Isomer (Free Base) O_Cyc Intramolecular Attack (NGP) O_Start->O_Cyc O_Prod N,N-Dimethylisoindolinium Chloride (Salt) O_Cyc->O_Prod Fast Cyclization M_Start m-Isomer M_TS Destabilized TS (No Resonance) M_Start->M_TS Slow M_Prod Slow Substitution M_TS->M_Prod

Caption: Divergent reaction pathways. Para proceeds via resonance-stabilized ionization; Ortho via intramolecular cyclization; Meta via standard substitution.[1]

Comparative Data Summary

FeaturePara-Isomer Meta-Isomer Ortho-Isomer
Dominant Effect Resonance (+M)Inductive (-I)Steric Inhibition & NGP
Relative Solvolysis Rate Very High (

)
Low (

)
Variable (Cyclization dominates)
Carbocation Stability Extremely Stable (Quinoid)UnstableDestabilized (Twisted)
Storage Form Hydrochloride Salt (Essential)Free Base or SaltHydrochloride Salt / Isoindolinium
Primary Side Reaction Polymerization / HydrolysisNone (Stable)Cyclization to quaternary salt

Experimental Protocols

Synthesis of p-Chloromethyl-N,N-dimethylaniline Hydrochloride

Note: The free base is unstable.[1] This protocol yields the stable hydrochloride salt.

Reagents:

  • p-Dimethylaminobenzyl alcohol (10.0 mmol)[1]

  • Thionyl chloride (

    
    ) (12.0 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 20 mL)

Workflow:

  • Dissolution: Dissolve p-dimethylaminobenzyl alcohol in anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Acidification: Cool the solution to 0°C using an ice bath.

  • Chlorination: Add

    
     dropwise over 15 minutes. Caution: 
    
    
    
    and
    
    
    gas evolution.[1]
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Isolation: The product often precipitates as the hydrochloride salt. If not, add anhydrous diethyl ether to induce precipitation.

  • Filtration: Filter the white/off-white solid under inert atmosphere (Schlenk line preferred) to avoid moisture hydrolysis.

  • Storage: Store at -20°C in a desiccator.

Kinetic Measurement Protocol (Conductometry)

To objectively compare reactivity, measure the rate of solvolysis in 80% aqueous acetone.

  • Setup: Use a thermostated conductivity cell at 25.0°C.

  • Preparation: Prepare a

    
     M solution of the substrate in dry acetone.
    
  • Initiation: Rapidly mix with water (pre-equilibrated) to achieve 80:20 Acetone:Water ratio.

  • Data Logging: Record conductivity (

    
    ) vs. time (
    
    
    
    ). The increase in conductivity corresponds to the liberation of
    
    
    and
    
    
    ions.[1]
  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    .[1]

References

  • Ando, T., et al. (1980). "Neighboring Group Participation in Solvolysis." Bulletin of the Chemical Society of Japan. Link

  • Togo, H., & Imoria, S. (2006).[2] "Efficient Demethylation of N,N-Dimethylanilines." Synlett. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter on Solvolysis and Neighboring Group Effects).
  • BenchChem. (2025). "Reactivity of Benzyl Chloride Derivatives." Link

  • Org. Synth. (1943).[3] "Dimethylaminoethyl Chloride Hydrochloride." Organic Syntheses, Coll. Vol. 2, p. 92. Link

Sources

A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Derived from 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and biological activity screening of novel compounds derived from the versatile starting material, 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. We will delve into the rationale behind experimental design, present detailed protocols for key biological assays, and offer a comparative analysis of potential biological activities to guide your research endeavors.

Introduction: The Potential of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride as a Scaffold for Bioactive Molecules

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a readily available and reactive chemical scaffold. Its structure, featuring a reactive chloromethyl group and a tertiary amine on an aniline core, makes it an attractive starting point for the synthesis of a diverse range of derivatives. The aniline moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and enzyme inhibitory effects.

The rationale for exploring derivatives of this compound lies in the principles of medicinal chemistry, where systematic structural modifications can lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic properties. By modifying the 2-(chloromethyl)-N,N-dimethylaniline hydrochloride core, we can explore the structure-activity relationships (SAR) and identify key structural features that govern biological activity.

Synthetic Pathways: From a Simple Precursor to a Diverse Compound Library

The reactivity of the chloromethyl group allows for a variety of synthetic transformations, enabling the creation of a library of derivatives for biological screening. Below are some plausible synthetic routes to generate compounds with potential biological activity.

Synthesis of Substituted Amines and Heterocycles

The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions. A common and straightforward approach is the reaction with various primary and secondary amines, thiols, or alcohols to introduce a wide range of functional groups. This can lead to the synthesis of novel substituted 2-aminobenzylamine derivatives. These derivatives are of particular interest as they can serve as precursors for the synthesis of fused heterocyclic systems like quinazolines, which are known to possess significant anticancer activity.[1][2][3][4][5]

Experimental Workflow: Synthesis of N-Substituted Derivatives

A 2-(chloromethyl)-N,N-dimethylaniline hydrochloride C Reaction in suitable solvent (e.g., DMF, CH3CN) with base (e.g., K2CO3, Et3N) A->C B Nucleophile (R-NH2, R-SH, etc.) B->C D N-Substituted Derivative C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Synthetic workflow for N-substituted derivatives.

Synthesis of Thiourea Derivatives

Thiourea and its derivatives are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[6][7][8][9] The reaction of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride with substituted thioureas can yield a series of novel thiourea derivatives. The presence of the sulfur and nitrogen atoms in the thiourea moiety provides additional sites for interaction with biological targets.

Biological Activity Screening: A Multi-pronged Approach

A comprehensive screening cascade is essential to evaluate the biological potential of the synthesized derivatives. This typically involves a panel of in vitro assays to assess cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxicity Screening against Cancer Cell Lines

Rationale: The aniline and quinazoline scaffolds are present in many anticancer drugs.[1][4][5] Therefore, it is logical to screen the synthesized derivatives for their potential to inhibit the growth of cancer cells.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard and reliable method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Screening

A Synthesized Derivatives B Prepare Serial Dilutions A->B C Treat Cancer Cell Lines (e.g., HeLa, MCF-7) B->C D Incubate for 48-72h C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate IC50 Values F->G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Synthesized Derivative Derivative->PI3K

Sources

A Comparative Guide to the Cost-Effectiveness of 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is a critical determinant of a project's economic viability and ultimate success. 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is a reactive building block utilized for the introduction of the 2-(N,N-dimethylaminomethyl)phenyl moiety into target molecules. Its utility, however, must be carefully weighed against alternative synthetic strategies. This guide provides an in-depth, objective comparison of the performance and cost-effectiveness of using 2-(chloromethyl)-N,N-dimethylaniline hydrochloride versus other synthetic routes. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic challenges.

Physicochemical Properties and Hazard Profile

A comprehensive cost analysis extends beyond the price of a reagent to include the costs associated with its safe handling, storage, and disposal. 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is a reactive compound with specific handling requirements.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride

PropertyValue
CAS Number 104340-39-8[1][2]
Molecular Formula C₉H₁₃Cl₂N[1]
Molecular Weight 206.11 g/mol [1][2]
Appearance Powder
Purity Typically ≥95%[2]
Storage Requires cold-chain transportation and storage.[1]

Hazard Profile:

This compound is classified as harmful and an irritant. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory during handling.[2][3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[2][3] In case of exposure, immediate medical attention is advised.[2][3] The hydrochloride salt form enhances stability but also introduces considerations for material compatibility and reaction conditions.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy for incorporating the 2-(N,N-dimethylaminomethyl)phenyl group is highly dependent on the specific substrate, scale of the reaction, and available resources. Below is a comparison of the direct use of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride against common alternative pathways.

Route A: Direct Nucleophilic Substitution with 2-(Chloromethyl)-N,N-dimethylaniline Hydrochloride

This is the most direct approach, involving the reaction of a nucleophile (e.g., an amine, alcohol, or thiol) with 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.

Advantages:

  • Directness: A single-step introduction of the desired moiety.

  • Efficiency: Can be high-yielding with appropriate optimization of reaction conditions.

Disadvantages:

  • Reactivity and Stability: The benzylic chloride is highly reactive, which can lead to side reactions if not properly controlled. The compound's stability may also be a concern under certain conditions.

  • Handling Hazards: As a lachrymator and irritant, stringent safety precautions are necessary.[2]

  • Cost and Availability: The cost of this specialized reagent can be a significant factor, particularly for large-scale synthesis.[1][2]

Experimental Protocol: General Procedure for N-Alkylation

  • To a stirred solution of the amine (1.0 equivalent) in a suitable solvent (e.g., absolute ethanol, acetone), add a base such as anhydrous potassium carbonate (2.5 equivalents).

  • Add 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

This protocol is a general representation and may require optimization for specific substrates.

Route B: Synthesis via Reductive Amination

An alternative strategy involves the reductive amination of 2-formyl-N,N-dimethylaniline with a primary or secondary amine.

Advantages:

  • Milder Conditions: Avoids the use of highly reactive and hazardous chloromethyl intermediates.

  • Readily Available Starting Materials: 2-Formyl-N,N-dimethylaniline can be synthesized from N,N-dimethylaniline through established methods like the Vilsmeier-Haack reaction.[4]

Disadvantages:

  • Multi-step Process: This route adds at least one synthetic step compared to direct alkylation.

  • Choice of Reducing Agent: The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) will impact the cost, safety, and waste profile of the synthesis.

Experimental Protocol: Synthesis of 2-Formyl-N,N-dimethylaniline (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a stirrer and dropping funnel, cool dimethylformamide (6 moles) in an ice bath.

  • Slowly add phosphorus oxychloride (1.65 moles) dropwise with stirring.

  • After the initial exothermic reaction subsides, add N,N-dimethylaniline (1.65 moles) dropwise.

  • Heat the mixture on a steam bath for 2 hours.

  • Cool the reaction mixture and pour it over crushed ice.

  • Neutralize the solution to a pH of 6-8 with a saturated aqueous solution of sodium acetate.

  • The precipitated product, p-dimethylaminobenzaldehyde, can be collected by filtration.[4] A similar procedure can be adapted for the synthesis of the ortho-isomer.

Route C: Synthesis from 2,N,N-Trimethylaniline

This route involves the free-radical chlorination of 2,N,N-trimethylaniline to generate the 2-(chloromethyl)-N,N-dimethylaniline in situ or as an isolated intermediate.

Advantages:

  • Potentially Lower Starting Material Cost: 2,N,N-trimethylaniline may be more accessible or cheaper to synthesize than the pre-functionalized chloromethyl derivative.

Disadvantages:

  • Lack of Selectivity: Free-radical chlorination can lead to a mixture of products, including over-chlorination and ring chlorination, complicating purification and reducing the overall yield.

  • Hazardous Reagents: Reagents like N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN) are used, which require careful handling.[5]

Cost-Effectiveness Analysis

The economic feasibility of each route is a multifactorial assessment that includes raw material costs, operational expenses, and capital investment.

Table 2: Comparative Analysis of Synthetic Routes

FeatureRoute A: Direct AlkylationRoute B: Reductive AminationRoute C: Chlorination of 2,N,N-Trimethylaniline
Starting Material 2-(chloromethyl)-N,N-dimethylaniline HCl2-Formyl-N,N-dimethylaniline2,N,N-Trimethylaniline
Key Transformation Nucleophilic SubstitutionReductive AminationFree-Radical Chlorination
Primary Advantages Direct, one-step processMilder conditions, avoids reactive intermediatesPotentially lower cost of starting material
Primary Disadvantages Cost and hazards of the reagentMulti-step processPoor selectivity, difficult purification
Capital Investment Standard laboratory equipmentStandard laboratory equipmentMay require photochemical reactor for optimization
Operational Costs High reagent cost, moderate solvent/waste costModerate reagent and solvent costsLow reagent cost, potentially high purification costs

The industrial production of N,N-dimethylaniline often utilizes methanol as a cost-effective methylating agent for aniline.[6] This highlights the importance of considering the entire synthetic chain when evaluating costs. While Route A appears straightforward, the cost of the specialized starting material can be prohibitive for large-scale manufacturing. In such cases, developing an in-house synthesis (similar to Route C) or opting for a convergent approach like Route B may be more economically sound in the long run.[7]

Visualizations

Workflow Comparison

cluster_A Route A: Direct Alkylation cluster_B Route B: Reductive Amination cluster_C Route C: In-situ Generation A_start Nucleophile + 2-(chloromethyl)-N,N-dimethylaniline HCl A_product Final Product A_start->A_product Nucleophilic Substitution B_start N,N-dimethylaniline B_intermediate 2-Formyl-N,N-dimethylaniline B_start->B_intermediate Vilsmeier-Haack B_product Final Product B_intermediate->B_product Reductive Amination C_start 2,N,N-Trimethylaniline C_intermediate 2-(chloromethyl)-N,N-dimethylaniline C_start->C_intermediate Free-Radical Chlorination C_product Final Product C_intermediate->C_product Nucleophilic Substitution

Caption: Comparative workflow of synthetic routes.

Mechanism of Direct Alkylation (Route A)

reagent 2-(chloromethyl)-N,N- dimethylaniline product Alkylated Product reagent->product hcl HCl reagent->hcl Loss of Cl- nucleophile Nucleophile (Nu-H) nucleophile->reagent SN2 Attack

Caption: Mechanism of nucleophilic substitution.

Conclusion

The cost-effectiveness of utilizing 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is not a straightforward calculation based on its purchase price. A thorough analysis reveals that for small-scale laboratory synthesis where convenience and speed are paramount, the direct alkylation approach (Route A) may be justifiable despite the higher reagent cost and handling requirements.

For larger-scale production and process development, the economic landscape shifts significantly. The multi-step but convergent approach of reductive amination (Route B) often proves more cost-effective due to the use of cheaper, more readily available starting materials and the avoidance of highly reactive intermediates. The in-situ generation via chlorination (Route C) presents a seemingly economical route from a raw materials perspective but is often plagued by selectivity issues that can lead to costly and complex purification challenges.

Ultimately, the optimal synthetic route is a strategic decision that must balance the cost of raw materials, process safety, operational efficiency, and the scale of production. This guide serves as a foundational framework for making such a critical assessment.

References

  • Alfa Chemistry. (n.d.). 2-Chloro-N,N-dimethylethylamine hydrochloride 99%. Retrieved from [Link]

  • SyntheticPages. (n.d.). Synthesis of 2-(2',3'-Dimethylphenylaminomethyl)-2-imidazoline hydrochloride. Retrieved from [Link]

  • Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth. 1951, 31, 37. DOI: 10.15227/orgsyn.031.0037. Retrieved from [Link]

  • American Elements. (n.d.). 3-(chloromethyl)-N,N-dimethylaniline hydrochloride. Retrieved from [Link]

  • ILO. (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Procurement Resource. (2025). N,N-Dimethylaniline Production Cost Analysis Reports 2025. Retrieved from [Link]

  • DU Chem. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]

  • Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • EPA. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • BioPharm International. (2026). Production Cost Analysis: Economic Analysis as a tool for Process Development. Retrieved from [Link]

  • Eureka. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

  • Molbase. (2019). 2-Dimethylaminoisopropyl chloride hydrochloride - Reaction / Application on synthetic works. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

  • IMARC Group. (2026). Aniline Hydrochloride Production Cost Analysis Report. Retrieved from [Link]

  • ResearchGate. (2010). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Techno-economic analysis of separation processes for continuous pharmaceutical manufacturing. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-(chloromethyl)-N,N-dimethylaniline hydrochloride is not merely a "toxic waste"; it is a bifunctional hazard combining an alkylating benzylic chloride moiety with a toxic aniline core.

Effective disposal requires understanding its reactivity profile. The chloromethyl group (


) is highly electrophilic. Upon contact with moisture (hydrolysis) or nucleophiles (biological tissue), it undergoes rapid substitution, releasing hydrochloric acid (HCl) and forming the corresponding alcohol. This makes the compound a lachrymator , a corrosive agent , and a suspected carcinogen .

Core Directive: The preferred disposal method is Lab Pack Incineration via a licensed hazardous waste contractor. Chemical deactivation is reserved for spill remediation or bulk stabilization prior to disposal.

Pre-Operational Assessment

Before handling the container, verify the physical state and integrity of the material.

Quantitative Safety Data
ParameterValue / CharacteristicOperational Implication
CAS Number Specific isomer often unlisted; generic benzylic chlorides applyTreat as "Toxic Solid, Organic, N.O.S."
Reactivity Water-Reactive (Slow to Rapid)Do not dispose of in sinks. Generates HCl gas on contact with moisture.
pH (10% aq) < 2.0 (Acidic)Classifies as D002 (Corrosive) waste under RCRA.[1]
Flash Point > 100°C (Solid salt)Low fire risk, but combustion releases

and

.
Critical PPE (Personal Protective Equipment)

Standard nitrile gloves are insufficient for prolonged contact with benzylic chlorides due to rapid permeation.

  • Hand Protection: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Silver Shield® (Laminate) or Viton® for bulk handling.

  • Respiratory: If solid is friable (dusty), use a P100 particulate respirator or work strictly within a Class II Biosafety Cabinet or Fume Hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring solutions.

Decision Matrix: Disposal Workflows

The following logic gate determines the correct operational procedure based on waste volume and state.

DisposalWorkflow Start Waste Identification: 2-(chloromethyl)-N,N-dimethylaniline HCl StateCheck Determine Physical State Start->StateCheck SolidSmall Solid / Small Qty (< 500g) StateCheck->SolidSmall SolidBulk Solid / Bulk (> 500g) or Old/Unstable StateCheck->SolidBulk Spill Spill / Contamination StateCheck->Spill LabPack PROTOCOL A: Lab Pack (Segregated) SolidSmall->LabPack Preferred SolidBulk->LabPack If Stable Deactivation PROTOCOL B: Chemical Deactivation SolidBulk->Deactivation If Unstable/Reactive Spill->Deactivation Immediate Action Labeling Labeling: 'Toxic, Corrosive, Water Reactive' LabPack->Labeling Deactivation->Labeling EHS EHS / Contractor Pickup (Incineration) Labeling->EHS

Figure 1: Operational logic flow for waste stream segregation and processing.

Detailed Protocols

Protocol A: Standard Lab Pack (Primary Method)

Use this for sealed vials, small amounts of solid, or stable stock solutions.

  • Segregation: Isolate this compound from oxidizers (e.g., permanganates) and strong bases . The hydrochloride salt is acidic; mixing with bleach (hypochlorite) will generate chlorine gas.

  • Primary Container: Ensure the screw cap is Teflon-lined and tight. Tape the cap with parafilm to prevent loosening due to vibration.

  • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (Zip-lock).

  • Waste Drum: Deposit into the "Solid Toxic/Corrosive" waste stream.

    • Note: Do not place in "General Organic" bins if they contain flammable solvents without verifying compatibility.

  • Labeling:

    • Chemical Name: 2-(chloromethyl)-N,N-dimethylaniline HCl.

    • Hazards: Toxic, Corrosive.[2][3]

Protocol B: Chemical Deactivation (Spill Response & Bulk Neutralization)

Use this for cleaning spills, glassware, or deactivating bulk material before disposal if required by local EHS.

Mechanism: We utilize a nucleophilic substitution reaction (Hydrolysis/Ethanolysis) to convert the reactive alkyl chloride into a benign alcohol.



Reagents:

  • Ethanol (95%) or Isopropanol

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: Set up in a fume hood. Ensure the sash is low.

  • Solvation: If the waste is solid, dissolve it slowly in Ethanol. The solution may warm up.

  • Quenching (The Critical Step):

    • Slowly add the Saturated Bicarbonate solution to the ethanolic waste.

    • Observation: Bubbling (

      
      ) indicates acid neutralization.
      
    • Caution: The hydrolysis of the chloromethyl group releases HCl. The base neutralizes this. If you add base too fast, the exotherm can boil the solvent.

  • Verification: Test the pH. It should be basic (pH > 8). Allow the mixture to stir for 1-2 hours to ensure complete hydrolysis of the benzylic chloride.

  • Final Disposal: The resulting mixture is now a solution of the benzyl alcohol derivative and salts. It is still chemical waste (due to the aniline core) but is no longer a reactive alkylator. Label as "Basic Organic Waste (Deactivated Benzylic Chloride)" and dispose of via EHS.

Regulatory Compliance & Waste Codes

Proper coding ensures the incineration facility manages the combustion temperature correctly to destroy the chlorinated ring.

Regulatory BodyClassificationCode / Designation
EPA (RCRA) CorrosiveD002 (Due to HCl hydrolysis)
EPA (RCRA) ToxicD003 (Potentially reactive) or U-Listed (Check local lists for Aniline derivatives)
DOT (Transport) Corrosive SolidUN 1759 or UN 2923 (Corrosive Solid, Toxic, N.O.S.)
GHS Labeling DangerSkin Corr.[2][4] 1B, Carc. 2, Aquatic Chronic 2

Expert Insight: While specific RCRA codes like K083 exist for aniline production wastes, laboratory samples usually default to characteristic codes (D-codes) unless they are acute hazardous wastes (P-codes). Always label as "Hazardous Waste - Pending Analysis" if unsure, rather than guessing a code.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride. (Base structural hazard data). [Link]

Sources

Personal protective equipment for handling 2-(chloromethyl)-N,N-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Risk Assessment (The "Why")

At a Glance: This compound is not merely a "corrosive."[1][2] It represents a dual-hazard class: a potent alkylating agent (structurally analogous to nitrogen mustard precursors) and a hydrolytic acid generator .

The Mechanism of Danger

To handle this chemical safely, you must understand what it does to biological tissue at a molecular level:

  • Alkylating Potential: The chloromethyl group on the aromatic ring is highly electrophilic. Upon contact with biological nucleophiles (DNA, proteins), it displaces the chloride ion, forming a covalent bond. This can lead to immediate cellular necrosis (burns) and long-term genotoxicity (carcinogenicity).

  • Hydrolytic Activation: As a hydrochloride salt, the compound is hygroscopic. Upon contact with mucosal moisture (lungs, eyes) or ambient humidity, it hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding benzyl alcohol derivative. This creates an immediate chemical burn superimposed on the alkylation risk.

Critical Warning: Standard laboratory nitrile gloves often provide insufficient protection against chlorinated benzylic compounds for prolonged periods. This guide mandates a specific "Barrier-and-Dexterity" layering protocol.

Part 2: The PPE Matrix

This matrix moves beyond generic "safety gear" to specify equipment based on the permeation kinetics of benzyl chloride derivatives.

PPE CategoryStandard Handling (Closed Vessel/Transport)High-Risk Operations (Weighing/Open Synthesis)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Laminate (Silver Shield/4H) under Nitrile Chlorinated benzylics permeate nitrile in <15 mins. Laminate offers >4hr breakthrough protection.
Respiratory Fume Hood (Sash at 18")PAPR or Full-Face Respirator (OV/AG/P100 Cartridge)Dust is the primary vector. If hydrolysis occurs, HCl gas (AG) and organic vapors (OV) are released.
Eye/Face Safety Glasses with Side ShieldsChemical Splash Goggles + Face Shield The salt is corrosive. Goggles seal against dust entry; face shield protects neck/skin from projectile hydrolysis.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Apron (Impervious)Cotton absorbs and holds the alkylating agent against the skin. Tyvek repels dust and splashes.

Part 3: Operational Workflow

Pre-Operational Setup (The "Zero-Contamination" Zone)
  • Static Control: This hydrochloride salt is likely a fine, electrostatic powder. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent "flying powder."

  • Moisture Lock: Ensure all receiving solvents are anhydrous. Presence of water will degrade the reagent and pressurize the vessel with HCl gas.

Step-by-Step Handling Protocol

Step 1: The Double-Glove Donning

  • Don a pair of Laminate (Silver Shield) gloves. These are loose-fitting.

  • Don a pair of 5 mil Nitrile gloves over the laminate gloves. This secures the loose laminate material and provides grip.

  • Self-Validation Check: Rub hands together. If the outer glove slides excessively, size down the outer nitrile glove to ensure tactile feedback.

Step 2: Weighing and Transfer

  • Location: ONLY inside a certified chemical fume hood.

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) to avoid cross-contaminating the bulk stock with moisture.

  • Transfer: Dissolve the solid immediately after weighing. Do not leave the solid exposed to air; it will absorb moisture and become sticky/corrosive.

Step 3: Reaction Monitoring

  • If the reaction involves heating, ensure a caustic scrubber (NaOH trap) is attached to the vent line to capture evolved HCl gas.

Part 4: Decontamination & Disposal (Quenching)[3]

The Principle: You cannot simply wash this down the drain. You must chemically destroy the electrophilic "chloromethyl" site using a nucleophile before disposal.

The "Thiosulfate Quench" Method
  • Reagent: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate is a soft nucleophile that reacts rapidly with the chloromethyl group, converting the toxic alkylating agent into a harmless Bunte salt (S-alkyl thiosulfate).

Disposal Workflow:

  • Collect all solid waste (weigh boats, contaminated gloves) in a dedicated solid waste bag.

  • Spray the bag contents with 10% Sodium Thiosulfate solution to wet the surfaces.

  • Seal the bag and label as "Hazardous Waste: Alkylating Agent (Deactivated)."

  • Liquid waste: Stir with excess 10% Thiosulfate for 24 hours before declaring "Quenched" and disposing as organic waste.

Part 5: Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct PPE based on the state of matter and operation type.

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Solution Solvent Solution State->Solution Splash Risk Action_Weigh Weighing / Open Transfer Solid->Action_Weigh Action_Closed Closed System / Transport Solid->Action_Closed Solution->Action_Weigh Solution->Action_Closed PPE_High High Level PPE: Laminate Gloves + Nitrile Resp: P100/OV/AG Tyvek Sleeves Action_Weigh->PPE_High CRITICAL RISK PPE_Std Std Level PPE: Double Nitrile Fume Hood Lab Coat Action_Closed->PPE_Std

Diagram 2: Emergency Spill Response Workflow

Caption: Immediate actions required upon accidental release of the material.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow Dust to Settle) Spill->Evacuate PPE_Up 2. Don Full PPE (PAPR + Silver Shield Gloves) Evacuate->PPE_Up Cover 3. Cover Spill (Absorbent Pads) PPE_Up->Cover Quench 4. Apply Decontaminant (10% Sodium Thiosulfate) Cover->Quench Wait 5. Wait 30 Mins (Allow Reaction) Quench->Wait Collect 6. Collect as HazWaste (Double Bag) Wait->Collect

[3][4][5]

References

  • National Institutes of Health (NIH) - PubChem. Benzyl Chloride Compound Summary (Safety & Hazards). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

  • University of California, Berkeley (EH&S). Standard Operating Procedure: Alkylating Agents. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-N,N-dimethylaniline hydrochloride
Reactant of Route 2
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2-(chloromethyl)-N,N-dimethylaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.